molecular formula C5H5ClIN3 B8276375 (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Cat. No.: B8276375
M. Wt: 269.47 g/mol
InChI Key: WUODUGHFTPRWHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine is a versatile halogenated pyridine-hydrazine hybrid compound designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. This building block is particularly valuable for constructing complex nitrogen-containing heterocycles, including pyrazoles and other annulated systems, which are privileged scaffolds in pharmaceutical development . The molecular architecture incorporates two distinct reactive centers: a protected hydrazine functional group and a halogenated pyridine ring. The hydrazine moiety is a potent nucleophile that can undergo condensation reactions with carbonyls to form hydrazones, which are precursors to various heterocyclic compounds . Simultaneously, the 3-iodo and 4-chloro substituents on the pyridine ring offer orthogonal sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling strategic diversification and molecular complexity generation . This dual reactivity makes this compound an invaluable scaffold for constructing targeted libraries in high-throughput screening and for the rational design of bioactive molecules. Researchers can leverage this compound in developing novel ligands, catalysts, and potential therapeutic agents targeting various diseases. The compound is provided with a guaranteed minimum purity of 95%. It is essential to store it in a refrigerator at 2-8°C to maintain stability. Handle this material according to laboratory safety protocols, using appropriate personal protective equipment. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5ClIN3

Molecular Weight

269.47 g/mol

IUPAC Name

(4-chloro-3-iodopyridin-2-yl)hydrazine

InChI

InChI=1S/C5H5ClIN3/c6-3-1-2-9-5(10-8)4(3)7/h1-2H,8H2,(H,9,10)

InChI Key

WUODUGHFTPRWHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)I)NN

Origin of Product

United States

Foundational & Exploratory

The Emerging Potential of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Chemical Space

In the relentless pursuit of novel therapeutic agents, the exploration of uncharted chemical territories is paramount. This technical guide delves into the prospective biological significance of the (4-chloro-3-iodo-pyridin-2-yl)-hydrazine scaffold, a yet-to-be-extensively-studied molecular framework. While direct experimental data on this specific entity is nascent, this document serves as a forward-looking treatise, leveraging established principles of medicinal chemistry and a wealth of data on analogous structures to forecast its potential. By synthesizing information on the synthesis of halogenated pyridines, the introduction of the versatile hydrazine moiety, and the well-documented bioactivities of related compounds, we aim to provide a comprehensive roadmap for researchers, scientists, and drug development professionals poised to investigate this promising scaffold. This guide is structured not as a rigid protocol, but as an expert-driven narrative, designed to illuminate the rationale behind potential experimental avenues and to foster innovation in the design of next-generation therapeutics.

The Strategic Design: Why this compound?

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active molecules.[1] Its nitrogen atom imparts favorable physicochemical properties, including improved solubility and the ability to form crucial hydrogen bonds with biological targets. The introduction of halogens—in this case, chlorine and iodine—dramatically influences the electronic and steric properties of the pyridine ring. The electron-withdrawing nature of these halogens can modulate the pKa of the pyridine nitrogen and create specific interaction points within protein binding pockets, potentially enhancing potency and selectivity.

The hydrazine (-NHNH2) moiety is another pharmacologically significant functional group. It serves as a versatile linker and a key building block for the synthesis of a wide range of heterocyclic compounds, most notably hydrazones, which are known to possess a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The combination of a di-halogenated pyridine core with a reactive hydrazine group in the this compound scaffold presents a unique opportunity for the development of novel drug candidates with potentially multifaceted pharmacological profiles.

Charting the Synthetic Landscape: A Proposed Pathway

A plausible and efficient synthesis of the this compound scaffold can be envisioned through a multi-step process, leveraging established methodologies for the functionalization of pyridine rings. The following proposed synthetic route is designed for adaptability, allowing for modifications to introduce diversity for structure-activity relationship (SAR) studies.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Iodopyridine A common route to 3-iodopyridine involves the aromatic Finkelstein reaction, starting from the more readily available 3-bromopyridine.[4]

  • To a dried Schlenk flask under an argon atmosphere, add 3-bromopyridine (1.0 eq), sodium iodide (2.0 eq), and copper(I) iodide (0.05 eq).

  • Add anhydrous 1,4-dioxane as the solvent, followed by N,N'-dimethylethylenediamine (0.1 eq) as a ligand.

  • Heat the reaction mixture to 110°C and stir for 18 hours.

  • After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution.

  • Extract the aqueous phase with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 3-iodopyridine.

Step 2: Chlorination of 3-Iodopyridine The introduction of a chlorine atom at the 4-position of the pyridine ring can be achieved through various chlorination methods. A direct chlorination approach using a suitable chlorinating agent is proposed.

  • Dissolve 3-iodopyridine (1.0 eq) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2), portion-wise while monitoring the reaction by TLC.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 4-chloro-3-iodopyridine.

Step 3: Introduction of the Hydrazine Moiety The final step involves the nucleophilic substitution of a suitable leaving group at the 2-position with hydrazine. This often requires the prior introduction of a good leaving group, such as another halogen, at the 2-position. Assuming a precursor like 2,4-dichloro-3-iodopyridine is accessible, the following procedure can be applied.

  • Dissolve 2,4-dichloro-3-iodopyridine (1.0 eq) in a suitable solvent like ethanol or butanol.[5]

  • Add an excess of hydrazine hydrate (10-20 eq).

  • Reflux the reaction mixture for 24-48 hours, monitoring the progress by TLC.[5]

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting this compound by column chromatography or recrystallization.

Synthetic Pathway 3-Bromopyridine 3-Bromopyridine 3-Iodopyridine 3-Iodopyridine 3-Bromopyridine->3-Iodopyridine NaI, CuI, L1 1,4-Dioxane, 110°C 4-Chloro-3-iodopyridine 4-Chloro-3-iodopyridine 3-Iodopyridine->4-Chloro-3-iodopyridine NCS or SO2Cl2 CH2Cl2, 0°C to RT 2,4-Dichloro-3-iodopyridine 2,4-Dichloro-3-iodopyridine 4-Chloro-3-iodopyridine->2,4-Dichloro-3-iodopyridine Further Chlorination This compound This compound 2,4-Dichloro-3-iodopyridine->this compound Hydrazine Hydrate Ethanol, Reflux

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Structure-Activity Relationship (SAR) Insights

While direct SAR data for the target scaffold is unavailable, we can extrapolate from related compound series. The following points outline potential SAR trends that could guide the optimization of this scaffold:

  • The Hydrazine Moiety: Conversion of the hydrazine to various hydrazones by reacting with a library of aldehydes and ketones is expected to be a primary driver of diverse biological activities. The nature of the substituent on the imine carbon of the hydrazone will significantly impact potency and selectivity.

  • The Halogen Substituents: The chlorine at the 4-position and iodine at the 3-position are expected to contribute significantly to the overall activity. The iodine atom, in particular, can participate in halogen bonding, a strong, non-covalent interaction that can enhance binding affinity to target proteins. The relative positions of these halogens may also be critical for directing the binding orientation within a target's active site.

  • Further Substitution: The remaining positions on the pyridine ring (positions 5 and 6) are amenable to further functionalization. The introduction of small alkyl or alkoxy groups at these positions could be explored to fine-tune the electronic and steric properties of the molecule, potentially leading to improved activity and pharmacokinetic profiles.

The Path Forward: In-Silico and Experimental Validation

To translate the theoretical potential of the this compound scaffold into tangible therapeutic leads, a systematic approach combining computational and experimental methods is essential.

In-Silico Screening and ADMET Prediction

Before embarking on extensive synthesis and biological testing, computational tools can provide invaluable insights.

  • Molecular Docking: Docking studies can be performed against the crystal structures of known biological targets (e.g., kinases, bacterial enzymes) to predict the binding affinity and mode of interaction of virtual libraries of hydrazone derivatives of the scaffold.

  • ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds. [3]This early assessment helps in prioritizing compounds with favorable drug-like properties for synthesis.

Experimental Validation: Key Assays

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the synthesized compounds and a vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Horizons

The this compound scaffold represents a promising, yet underexplored, area of chemical space with significant potential for the discovery of novel therapeutic agents. This technical guide has outlined a rational basis for its investigation, from a plausible synthetic strategy to a predictive analysis of its biological activities and a roadmap for its experimental validation. The unique combination of a di-halogenated pyridine core and a versatile hydrazine moiety offers a rich platform for the generation of diverse chemical libraries with the potential to address unmet medical needs in oncology, infectious diseases, and beyond. It is our hope that this guide will serve as a catalyst for further research into this intriguing scaffold, ultimately leading to the development of new and effective medicines.

References

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  • Ntie-Kang, F., et al. (2025). Computational design, synthesis, characterization, and biological evaluation of 4- chloro-N-(2-oxo-3-(2-pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4- bromobenzyl)-5-indoline-2,3-dione against SARS-CoV-2 spike/ACE2.
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Safety data sheet (SDS) and hazards for (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Foreword: A Proactive Approach to Chemical Safety

As researchers and drug development professionals, we operate on the frontier of chemical synthesis, often handling novel or sparsely documented compounds. This compound is a prime example of such a molecule. While it represents a potentially valuable building block in medicinal chemistry, particularly for constructing heterocyclic scaffolds like pyrazoles[1][2], no comprehensive Safety Data Sheet (SDS) is publicly available for this specific structure.

This guide is constructed to fill that critical gap. As a Senior Application Scientist, my objective is not merely to list potential dangers but to provide a framework for risk assessment and safe handling based on expert analysis of its structural components. We will extrapolate data from the highly hazardous parent molecule, hydrazine, and its close structural analogs. This document serves as a testament to the principle that a lack of specific data necessitates a higher standard of caution and procedural diligence.

Section 1: Inferred Hazard Profile & Chemical Identity

This compound belongs to the hydrazine class of compounds, which are derivatives of N2H4. The core structure is a pyridine ring substituted with a chloro and an iodo group, both of which can influence the molecule's reactivity and toxicological profile. Hydrazine and its derivatives are well-documented as being highly toxic, potentially carcinogenic, and environmentally hazardous.[3][4] The presence of a halogenated pyridine ring further adds to the complexity and potential for biological activity and toxicity.

Based on the known toxicology of hydrazine and closely related chloro-pyridine hydrazines, we must operate under the assumption that this compound is:

  • Acutely Toxic: Likely to be harmful or fatal if swallowed, inhaled, or in contact with skin.[5]

  • Corrosive: Capable of causing severe skin burns and serious eye damage.[6][7]

  • A Sensitizer: May cause an allergic skin reaction.[5]

  • A Suspected Carcinogen: The International Agency for Research on Cancer (IARC) classifies hydrazine as a Group 2B, possibly carcinogenic to humans.[8] This compound should be handled as a potential carcinogen.

  • Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects.[6][7]

Chemical Structure Visualization

Caption: Chemical structure of this compound.

Section 2: GHS Hazard Classification (Inferred)

The following GHS classification is inferred from the SDS of hydrazine, hydrazine hydrate, and (3-Chloro-pyridin-2-yl)-hydrazine.[6][9] It is imperative to treat the compound as possessing all these hazards until specific toxicological data becomes available.

Table 1: Inferred GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed.[6][7]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[7]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[7]
Skin Corrosion/IrritationSub-category 1BH314: Causes severe skin burns and eye damage.[6]
Serious Eye DamageCategory 1H318: Causes serious eye damage.[6]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
CarcinogenicityCategory 1B / 2H350/H351: May cause cancer or is suspected of causing cancer.[6]
Aquatic Hazard (Acute)Category 1H400: Very toxic to aquatic life.[6]
Aquatic Hazard (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[6]
GHS Hazard Pictograms

Caption: Inferred GHS pictograms for this compound.

Section 3: Toxicological Assessment (Extrapolated)

The toxicity of this compound is primarily driven by the hydrazine functional group.

  • Routes of Exposure: The primary routes of exposure are inhalation, skin absorption, and ingestion.[10]

  • Acute Effects: Acute exposure to hydrazine and its derivatives can cause severe irritation to the eyes, nose, and throat.[4] Systemic effects may include dizziness, headache, nausea, pulmonary edema, seizures, and coma.[4] The liquid is corrosive and can cause severe dermatitis and burns upon skin contact.[3][4]

  • Chronic Effects: Long-term exposure to hydrazines has been shown to damage the liver, kidneys, and central nervous system in animal studies.[4] The U.S. EPA has classified hydrazine as a Group B2, probable human carcinogen, based on increased incidences of lung, nasal cavity, and liver tumors in rodents.[4]

  • Mechanism of Toxicity: Hydrazine is a known antagonist of pyridoxine (Vitamin B6), which can lead to central nervous system toxicity.[8] Its carcinogenic effects are linked to its ability to act as a mutagen.

Section 4: Standard Operating Procedure (SOP) for Safe Handling

This protocol is mandatory for all personnel handling this compound. All work must be approved by the principal investigator and documented.

Engineering Controls
  • All manipulations, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood with a face velocity of 80-120 feet per minute.[11]

  • A safety shower and eyewash station must be immediately accessible and tested weekly.[11]

  • Work on a tray or other form of secondary containment to control potential spills.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting chemical safety goggles and a full-face shield.[11][12]

  • Hand Protection: Wear double-layered gloves. Use a chemical-resistant outer glove (e.g., Neoprene) over a nitrile inner glove.[11] Change gloves immediately if contamination is suspected.

  • Skin and Body Protection: Wear a fire-resistant lab coat, full-length pants, and closed-toe shoes.[11][12] For larger quantities (>1 g), a chemically resistant apron is also required.

  • Respiratory Protection: For any procedure with a high risk of aerosolization or if engineering controls are insufficient, a full-face respirator with an appropriate cartridge for organic vapors and particulates is necessary.[12]

Experimental Workflow

Safe_Handling_Workflow prep Preparation - Verify fume hood certification - Assemble all PPE and materials - Designate waste containers weigh Weighing - Perform in fume hood - Use disposable weigh boats - Tare balance with boat inside prep->weigh 1. Plan transfer Solubilization & Transfer - Add solvent to solid slowly - Use pipette or cannula for transfers - Rinse original container with solvent weigh->transfer 2. Handle Solid reaction Reaction Setup - Conduct under inert atmosphere - Use sealed reaction vessel - Monitor for exotherms transfer->reaction 3. Initiate quench Work-up & Quenching - Cool reaction to 0°C - Slowly add quenching agent - Vent system appropriately reaction->quench 4. Process cleanup Decontamination & Cleanup - Rinse all glassware with appropriate solvent in hood - Wipe down all surfaces - Dispose of all waste properly quench->cleanup 5. Conclude

Caption: Standard workflow for safely handling the target compound.

Section 5: Emergency Response & First Aid

Immediate action is critical in case of exposure.

  • Inhalation: Move the victim to fresh air immediately. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[9][13]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][13]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9][13]

  • Spills: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[3] Do not allow the spill to enter drains.[14]

Section 6: Storage & Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15][16] The storage location should be a designated area for highly toxic and carcinogenic materials, away from incompatible substances like strong oxidizing agents, acids, and metals.[11][13] Store locked up.[15]

  • Disposal: All waste (excess reagent, contaminated materials, empty containers) must be treated as hazardous waste.[3] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[15] Label the waste container clearly with the chemical name and all relevant hazard pictograms.[11]

Section 7: Conclusion

This compound is a compound that demands the highest level of safety precaution. Its structural similarity to hydrazine, a known carcinogen and highly toxic substance, dictates that it must be handled with stringent engineering controls, comprehensive personal protective equipment, and meticulous procedural discipline. By adhering to the guidelines outlined in this document, researchers can mitigate the significant risks associated with this compound and ensure a safe laboratory environment.

References

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Methodological & Application

Optimized Protocol for the Preparation of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine: A Key Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyridyl-hydrazines are pivotal building blocks in the landscape of modern medicinal chemistry and drug development. Their unique structural motif allows for the construction of a diverse array of heterocyclic systems, which are prevalent in many biologically active compounds. Specifically, (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine serves as a crucial intermediate in the synthesis of complex molecules, including potent kinase inhibitors and other targeted therapeutics. The strategic placement of the chloro, iodo, and hydrazine functionalities on the pyridine core offers multiple points for synthetic diversification, enabling the exploration of chemical space in lead optimization campaigns.

This application note provides a comprehensive and optimized protocol for the synthesis of this compound. The methodology is designed to be robust, reproducible, and scalable, catering to the needs of researchers in both academic and industrial settings. We will delve into the rationale behind the synthetic strategy, provide a detailed step-by-step procedure, and present expected analytical data for the final product. Furthermore, this guide emphasizes critical safety considerations, particularly concerning the handling of hydrazine hydrate.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The commercially available precursor, 2,4-dichloro-3-iodopyridine, is treated with hydrazine hydrate. The key to this transformation lies in the differential reactivity of the two chlorine atoms on the pyridine ring.

The chlorine atom at the C2-position is significantly more electrophilic than the chlorine at the C4-position. This is due to the strong electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack at C2. This inherent electronic property of the pyridine ring allows for a highly regioselective displacement of the C2-chloro group by hydrazine, leaving the C4-chloro group intact for subsequent synthetic manipulations.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a well-established SNAr mechanism. The nucleophilic hydrazine attacks the electron-deficient C2 carbon of the pyridine ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and the nitrogen atoms. In the final step, the chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired this compound.

Caption: Proposed mechanism for the SNAr reaction.

Experimental Protocol

This protocol is designed for the synthesis of this compound starting from 2,4-dichloro-3-iodopyridine.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )QuantityMoles
2,4-dichloro-3-iodopyridine343781-36-2273.895.00 g18.25 mmol
Hydrazine hydrate (64% hydrazine)7803-57-850.065.71 mL182.5 mmol
Ethanol (200 proof)64-17-546.0750 mL-
Deionized Water7732-18-518.02As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine (Saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-
Ethyl Acetate141-78-688.11As needed-
Hexanes110-54-386.18As needed-
Equipment
  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Workflow

G A Charge flask with 2,4-dichloro-3-iodopyridine and ethanol B Add hydrazine hydrate dropwise at room temperature A->B C Heat the reaction mixture to reflux (approx. 80°C) for 4-6 hours B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and concentrate under reduced pressure D->E F Partition the residue between ethyl acetate and water E->F G Wash organic layer with brine, dry over MgSO₄ F->G H Filter and concentrate the organic phase G->H I Purify by column chromatography or recrystallization H->I J Characterize the final product I->J

Caption: Overall workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloro-3-iodopyridine (5.00 g, 18.25 mmol) and ethanol (50 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (5.71 mL, 182.5 mmol, 10 equivalents) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add ethyl acetate (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 25 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may yield the pure product.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆)δ 7.8-8.0 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 4.5-4.7 (br s, 2H, -NH₂), 8.0-8.2 (br s, 1H, -NH)
¹³C NMR (100 MHz, DMSO-d₆)δ 158-160, 150-152, 140-142, 115-117, 90-92
Mass Spec (ESI+) m/z [M+H]⁺ calculated for C₅H₅ClIN₃: 255.93; found: 255.9

Note: The exact chemical shifts (δ) in NMR spectra may vary depending on the solvent and concentration.

Safety Precautions and Waste Disposal

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3] All manipulations involving hydrazine hydrate must be performed in a well-ventilated chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[3][5] A face shield is recommended when handling larger quantities.[3]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Incompatible Materials: Hydrazine is a strong reducing agent and can react violently with oxidizing agents, metals, and metal oxides.[5] Keep away from heat, sparks, and open flames.[1]

  • Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled waste container. Quenching of residual hydrazine in reaction flasks can be done carefully with an aqueous solution of sodium hypochlorite (bleach) in a fume hood. The reaction is exothermic and releases nitrogen gas.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate for the pharmaceutical industry. The regioselective nature of the nucleophilic aromatic substitution reaction allows for a straightforward synthesis with good yields. Adherence to the detailed procedure and strict observance of the safety precautions are essential for the successful and safe execution of this synthesis.

References

  • Reddit. (2018). Practical Hydrazine Hydrate Safety. r/chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Retrieved from [Link]

  • Lanxess. (2015). Product Safety Assessment: Hydrazine Hydrate. Retrieved from [Link]

  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

  • Stephen, W. I. (1969). A comparison of some pyridyl-substituted pyrazines as analytical reagents. Talanta, 16(7), 939-947.
  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. Retrieved from [Link]

  • De la Rosa, M. A., & Slater, E. R. (2001). Convenient Synthesis and Transformation of 2,6-Dichloro-4-iodopyridine. Organic Letters, 3(21), 3381–3383.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Klotz, D. M., et al. (2016). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 21(10), 1357.
  • Baumgartner, Y. (2014). Inorganic Chemistry Lab Report: Synthesis of Iodine Compounds. Studylib.

Sources

Application Notes & Protocols: (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine as a high-potential building block in modern heterocyclic synthesis. The protocols and insights herein are curated to empower the synthesis of novel molecular entities with potential applications in medicinal chemistry and materials science.

Introduction: The Strategic Value of Substituted 2-Hydrazinopyridines

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a hydrazine moiety at the 2-position of a pyridine ring opens up a wealth of synthetic possibilities for the construction of fused heterocyclic systems. Specifically, the title compound, this compound, is a trifunctionalized building block offering a remarkable degree of synthetic flexibility. The strategic placement of chloro, iodo, and hydrazine substituents allows for a series of selective and orthogonal chemical transformations, making it an invaluable tool for generating molecular diversity.

The core utility of this reagent lies in its predisposition to form fused pyrazole systems, such as pyrazolo[4,3-b]pyridines, which are known to be privileged scaffolds in drug discovery, exhibiting a wide range of biological activities. The chloro and iodo groups serve as handles for further functionalization via cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

Core Reactivity and Synthetic Potential

The reactivity of this compound can be dissected into three key areas, each offering a distinct avenue for molecular elaboration:

  • Hydrazine-Mediated Cyclizations: The primary role of the hydrazine group is to act as a binucleophile in condensation and cyclization reactions. Its reaction with 1,3-dicarbonyl compounds, or their equivalents, is a classic and robust method for the construction of pyrazole rings.

  • Palladium-Catalyzed Cross-Coupling at the 3-Iodo Position: The carbon-iodine bond is significantly more reactive towards oxidative addition to Pd(0) than the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the 3-position via Suzuki, Sonogashira, Heck, and other cross-coupling reactions.

  • Nucleophilic Aromatic Substitution (SNAr) at the 4-Chloro Position: The chloro group can be displaced by a variety of nucleophiles, a reaction that is often facilitated by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a diverse range of substituents at a late stage in the synthetic sequence.

The orthogonal nature of these reactive sites is a key strategic advantage, enabling a modular and controlled approach to the synthesis of complex molecules.

PART I: Synthesis of Fused Pyrazolo[4,3-b]pyridine Scaffolds

This section details the foundational application of this compound in the construction of the pyrazolo[4,3-b]pyridine core, a critical scaffold in medicinal chemistry.

Protocol 1: General Procedure for the Synthesis of 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridines

This protocol describes the condensation of this compound with a generic 1,3-dicarbonyl compound to form the corresponding pyrazolo[4,3-b]pyridine.

Workflow Diagram:

G A This compound E Condensation & Cyclization A->E B 1,3-Dicarbonyl Compound (e.g., β-ketoester) B->E C Acid Catalyst (e.g., Acetic Acid) C->E D Solvent & Heat (e.g., Ethanol, Reflux) D->E F 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridine E->F

Caption: Synthesis of pyrazolo[4,3-b]pyridines.

Materials:

  • This compound (1.0 eq)

  • Substituted 1,3-dicarbonyl compound (1.1 eq)

  • Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)

  • Ethanol (or other suitable solvent, e.g., isopropanol, toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound and the 1,3-dicarbonyl compound.

  • Add ethanol to form a slurry (concentration typically 0.1-0.5 M).

  • Add the catalytic amount of glacial acetic acid.

  • Fit the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Expert Insights:

  • Choice of Solvent: Ethanol is a good starting point as it is a polar protic solvent that can facilitate both the condensation and cyclization steps. For less reactive dicarbonyl compounds, a higher boiling point solvent like toluene with a Dean-Stark trap to remove water can be beneficial.

  • Acid Catalyst: The acid catalyst protonates one of the carbonyl groups, activating it towards nucleophilic attack by the hydrazine. While acetic acid is often sufficient, stronger acids like p-toluenesulfonic acid can be used if the reaction is sluggish.

  • Regioselectivity: With unsymmetrical 1,3-dicarbonyls, a mixture of regioisomers can be formed. The regioselectivity is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. It is crucial to characterize the product thoroughly to determine the major regioisomer.

PART II: Sequential Cross-Coupling for Library Synthesis

The presence of both chloro and iodo substituents allows for a powerful and modular approach to generating a library of analogs from a common intermediate. The significantly higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions is the cornerstone of this strategy.

Logical Flow of Sequential Functionalization:

G Start 7-Chloro-8-iodo-3-R-1H-pyrazolo[4,3-b]pyridine Step1 Suzuki/Sonogashira Coupling at C8-Iodo position Start->Step1 Intermediate 7-Chloro-8-R'-3-R-1H-pyrazolo[4,3-b]pyridine Step1->Intermediate Step2 S N Ar or Buchwald-Hartwig amination at C7-Chloro position Intermediate->Step2 Final 7-R''-8-R'-3-R-1H-pyrazolo[4,3-b]pyridine Library Step2->Final

Caption: Sequential functionalization workflow.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the 8-Iodo Position

This protocol details the selective introduction of an aryl or heteroaryl group at the 8-position of the pyrazolo[4,3-b]pyridine core.

Materials:

  • 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Aryl or heteroaryl boronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3, Na2CO3, 2-3 eq)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 7-Chloro-8-iodo-3-substituted-1H-pyrazolo[4,3-b]pyridine, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of a new, less polar spot (typically) on TLC is a good indicator of reaction progress. LC-MS is invaluable for confirming the mass of the desired product.

  • Control Experiment: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.

  • Selectivity Check: Analysis of the crude reaction mixture by 1H NMR or LC-MS should show no significant formation of products resulting from reaction at the C-Cl bond.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the 7-Chloro Position

Following the functionalization at the 8-position, the remaining chloro group can be displaced by various nucleophiles.

Materials:

  • 7-Chloro-8-substituted-3-substituted-1H-pyrazolo[4,3-b]pyridine (1.0 eq)

  • Nucleophile (e.g., amine, alcohol, thiol, 1.5-3.0 eq)

  • Base (if required, e.g., K2CO3, DIPEA)

  • Solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • To a reaction vial, add the 7-chloro starting material and the nucleophile.

  • Add the solvent and base (if necessary).

  • Seal the vial and heat the reaction to 80-150 °C. Microwave irradiation can often accelerate this reaction.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction and perform an aqueous workup.

  • Purify the product by preparative HPLC or column chromatography.

Expert Insights:

  • Buchwald-Hartwig Amination: For less nucleophilic amines, or for the synthesis of N-aryl linkages, a Buchwald-Hartwig amination protocol using a suitable palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos, BINAP) may be required instead of a direct SNAr.

  • Microwave Chemistry: SNAr reactions at the often-unreactive 4-position of the pyridine ring can be sluggish. Microwave heating can dramatically reduce reaction times from hours or days to minutes.

PART III: Data Summary and Characterization

The successful synthesis and functionalization of these scaffolds require rigorous analytical characterization. The following table provides expected data for a representative compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected 1H NMR shifts (ppm)
This compoundC5H4ClIN3285.46Aromatic protons: ~7.0-8.0; Hydrazine protons: broad signals, exchangeable with D2O.
7-Chloro-8-iodo-3-methyl-1H-pyrazolo[4,3-b]pyridineC7H5ClIN3309.49Aromatic protons: ~7.5-8.5; Methyl protons: ~2.5.
7-Chloro-8-phenyl-3-methyl-1H-pyrazolo[4,3-b]pyridineC13H10ClN3243.69Aromatic protons: ~7.2-8.6; Methyl protons: ~2.6.
7-(Morpholino)-8-phenyl-3-methyl-1H-pyrazolo[4,3-b]pyridineC17H18N4O294.35Aromatic protons: ~7.1-8.4; Morpholino protons: ~3.0-4.0; Methyl protons: ~2.5.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. Its trifunctional nature allows for a modular and strategic approach to the generation of diverse chemical libraries. The protocols outlined in these notes provide a solid foundation for the synthesis of pyrazolo[4,3-b]pyridine scaffolds and their subsequent elaboration. The ability to perform selective, sequential reactions at the three reactive sites makes this reagent a highly valuable tool for academic research, drug discovery, and materials science. Future applications could involve the development of novel one-pot multi-component reactions or the use of this building block in the synthesis of advanced functional materials.

References

  • Suzuki-Miyaura Cross-Coupling: For a comprehensive review of this reaction, see: Miyaura, N.; Suzuki, A. Chemical Reviews, 1995 , 95(7), 2457-2483. [Link]

  • Nucleophilic Aromatic Substitution (SNAr): For an overview of SNAr reactions on heteroaromatic systems, see: Chemical Society Reviews, 2011 , 40, 4949-4965. [Link]

  • Buchwald-Hartwig Amination: For a seminal paper on this topic, see: Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Accounts of Chemical Research, 1998 , 31(12), 805-818. [Link]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-3-iodo-2-hydrazinopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Medicinal Chemistry

The pyridine ring is a cornerstone of numerous pharmaceuticals, owing to its unique electronic properties and ability to engage in a variety of chemical transformations.[1] Among the vast landscape of pyridine derivatives, 4-chloro-3-iodo-2-hydrazinopyridine stands out as a trifunctionalized building block with significant potential in drug discovery and development. The strategic placement of a chloro group at the activated C4 position, an iodo group at the C3 position, and a hydrazino moiety at the C2 position presents a rich platform for selective functionalization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nucleophilic substitution reactions of this versatile scaffold. We will delve into the underlying principles governing its reactivity, provide detailed experimental protocols for selective substitutions, and discuss the potential applications of the resulting products.

Understanding the Reactivity Landscape: A Tale of Two Halogens and a Hydrazino Group

The reactivity of 4-chloro-3-iodo-2-hydrazinopyridine in nucleophilic aromatic substitution (SNAr) reactions is governed by a complex interplay of electronic and steric effects, as well as the intrinsic properties of the leaving groups.

Electronic Effects and Positional Activation

The pyridine nitrogen is a powerful electron-withdrawing group, which reduces the electron density of the aromatic ring and makes it susceptible to nucleophilic attack.[2] This effect is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), which can effectively stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[2] Consequently, the chlorine atom at the C4 position of our target molecule is significantly activated towards nucleophilic displacement.

The hydrazino group at the C2 position is generally considered an electron-donating group through resonance. This donation of electron density could potentially modulate the electrophilicity of the adjacent C3 and the para C4 positions. A detailed computational analysis would be beneficial to precisely quantify this effect on the regioselectivity of nucleophilic attack.

The Halogen Dilemma: C4-Chloride vs. C3-Iodide

A key question in the functionalization of 4-chloro-3-iodo-2-hydrazinopyridine is the regioselectivity of nucleophilic attack. We have two potential leaving groups: a chloride at the activated C4 position and an iodide at the less activated C3 position.

  • Activation: The C4 position is electronically favored for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate involving the pyridine nitrogen.[2]

  • Leaving Group Ability: In SNAr reactions where the initial nucleophilic attack is the rate-determining step, the leaving group ability of halogens typically follows the order: F > Cl > Br > I.[3] However, when the departure of the leaving group is rate-determining or partially rate-determining, the C-I bond, being weaker than the C-Cl bond, can facilitate a faster reaction.

Given these competing factors, the regioselectivity is expected to be highly dependent on the reaction conditions and the nature of the nucleophile. For many SNAr reactions on activated systems, the attack of the nucleophile is the rate-determining step, which would favor substitution at the C4 position. However, the excellent leaving group ability of iodide cannot be discounted, and reactions at the C3 position are also plausible, potentially leading to a mixture of products.

Proposed Synthesis of 4-Chloro-3-iodo-2-hydrazinopyridine

Experimental Protocol: Proposed Synthesis

Reaction Scheme:

4-chloro-3-iodo-2-hydrazinopyridine + Nu-H -> 4-Nu-3-iodo-2-hydrazinopyridine + HCl

4-chloro-3-iodo-2-hydrazinopyridine + Nu-H -> 4-chloro-3-Nu-2-hydrazinopyridine + HI

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Workflow for Selective C4-Substitution

Workflow start Start: 4-Chloro-3-iodo-2-hydrazinopyridine reaction_setup Reaction Setup: - Add Nucleophile & Base - Add Aprotic Polar Solvent - Inert Atmosphere (N₂) start->reaction_setup heating Heating (80-120 °C) & Monitoring (TLC/LC-MS) reaction_setup->heating workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent heating->workup purification Purification: - Dry & Concentrate - Column Chromatography workup->purification product Product: 4-Nu-3-iodo-2-hydrazinopyridine purification->product analysis Structural Analysis: - NMR, MS product->analysis

Sources

Troubleshooting & Optimization

Improving yield of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized synthesis and troubleshooting protocols for (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine , a critical intermediate often used in the development of allosteric modulators (e.g., mGluR2) and other heterocyclic pharmaceuticals.

Part 1: The Chemistry & Regioselectivity Paradox

The Core Challenge: The synthesis involves a Nucleophilic Aromatic Substitution (


) of 2,4-dichloro-3-iodopyridine  with hydrazine . This substrate presents a unique regioselectivity challenge:
  • Electronic Activation: The C-2 position is electronically favored due to the adjacent ring nitrogen (inductive effect

    
     and resonance).
    
  • Steric Hindrance: The bulky 3-Iodo group sterically crowds both the C-2 and C-4 positions.

    • C-2: Flanked by Ring Nitrogen and 3-Iodo.[1][2][3]

    • C-4: Flanked by 3-Iodo and C-5 Hydrogen.

The Solution: Despite the steric crowding, the electronic activation of the C-2 position by the ring nitrogen dominates under controlled conditions. The reaction selectively displaces the 2-Chloro group to yield the desired This compound .

Reaction Scheme:

ReactionScheme SM 2,4-Dichloro-3-iodopyridine (Starting Material) Product This compound (Target: >90% Yield) SM->Product Major Pathway (S_NAr at C-2) 1,4-Dioxane, 80°C Impurity2 4-Isomer Impurity (Regio-error) SM->Impurity2 Minor Pathway (S_NAr at C-4) Reagent Hydrazine Hydrate (6.0 - 10.0 equiv.) Reagent->SM Impurity1 Bis-hydrazine Impurity (Over-reaction at C-4) Product->Impurity1 Over-heating (>100°C)

Caption: Reaction pathway showing the selective displacement of the 2-Chloro group and potential side reactions.

Part 2: Optimized Experimental Protocol

This protocol is derived from validated patent literature (e.g., US8946205B2) and optimized for yield and purity.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Starting Material 2,4-Dichloro-3-iodopyridine (1.0 eq)High purity (>98%) required to prevent purification issues.
Reagent Hydrazine Monohydrate (6.0 – 10.0 eq)Large excess drives kinetics against steric hindrance and prevents bis-substitution by statistical probability.
Solvent 1,4-Dioxane (Preferred) or EthanolDioxane allows higher temperatures (101°C bp) than EtOH without pressure vessels, though sealed tubes are recommended.
Concentration 0.2 M – 0.5 MModerate dilution prevents thermal runaways and bis-substitution.
Temperature 80°C Optimal balance. <60°C is too slow (sterics); >100°C promotes C-4 attack.
Time 16 Hours (Overnight)Slow kinetics due to the 3-Iodo steric block require extended time.
Atmosphere Nitrogen / ArgonHydrazines are oxidation-sensitive; prevents "browning" of the product.

Step-by-Step Workflow:

  • Charge: To a reaction vessel (pressure tube or round-bottom flask with condenser), add 2,4-Dichloro-3-iodopyridine (1.0 eq) and 1,4-Dioxane (5-10 volumes).

  • Add Reagent: Add Hydrazine Monohydrate (6.0 eq) dropwise at room temperature. Note: No significant exotherm is usually observed due to steric deactivation.

  • Reaction: Seal the tube (recommended) or reflux under

    
    . Heat to 80°C  for 16 hours.
    
  • Monitor: Check LCMS/TLC.

    • Target: Mass [M+H]+ corresponding to Product.

    • Limit: Starting material < 2%.

  • Workup (Precipitation Method):

    • Cool the mixture to Room Temperature (RT).

    • Concentrate the solvent in vacuo to ~20% of original volume.

    • Add Water (10 volumes) and stir at 0-5°C for 1 hour.

    • The product typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid. Wash with cold water (3x) to remove excess hydrazine.

  • Drying: Dry under vacuum at 40°C. Warning: Do not heat >60°C during drying to avoid decomposition.

Part 3: Troubleshooting Guide

Use this logic tree to diagnose yield or purity issues.

Troubleshooting Start Identify Issue LowYield Low Yield / Incomplete Reaction Start->LowYield Impurity High Impurities Start->Impurity Color Product is Dark/Brown Start->Color CheckSM Is SM remaining? LowYield->CheckSM IdentifyImp Identify Impurity Type Impurity->IdentifyImp Oxidation Oxidation of Hydrazine Color->Oxidation IncreaseTemp Increase Temp to 90°C OR Increase Hydrazine (10 eq) CheckSM->IncreaseTemp Yes CheckSolubility Product lost in Mother Liquor? Check aqueous filtrate. CheckSM->CheckSolubility No BisSub Bis-Hydrazine (Mass M+N2H3) Cause: Over-reaction IdentifyImp->BisSub Regio 4-Isomer (Same Mass) Cause: Wrong Selectivity IdentifyImp->Regio FixBis Reduce Temp to 70°C Reduce Time BisSub->FixBis FixRegio Reduce Temp significantly (Try 60°C, longer time) Regio->FixRegio FixColor Degas solvents Use N2 atmosphere Wash solid with cold EtOH Oxidation->FixColor

Caption: Diagnostic logic for common synthesis failures.

Detailed Troubleshooting Q&A

Q1: The reaction is stuck at 60% conversion after 16 hours. Should I increase the temperature?

  • Diagnosis: Steric hindrance from the 3-Iodo group is slowing the nucleophilic attack.

  • Solution: Before increasing temperature (which risks side reactions), increase the equivalents of hydrazine (from 6 eq to 10 eq). Hydrazine acts as both reagent and base. If that fails, increase temperature cautiously to 90°C, but monitor strictly for the bis-substituted impurity.

Q2: I see a side product with the same mass as the target. What is it?

  • Diagnosis: This is likely the 4-hydrazino isomer . While rare under optimized conditions, it forms if the reaction is driven too hard thermally.

  • Solution: Lower the reaction temperature. The activation energy for C-2 attack (N-activated) is lower than C-4. Lower temperatures (e.g., 60-70°C) favor the kinetic product (C-2) over the thermodynamic or less activated C-4 product.

Q3: My product is turning brown upon drying.

  • Diagnosis: Hydrazines are prone to air oxidation, forming azo compounds or radical decomposition products.

  • Solution:

    • Ensure the workup is performed quickly.

    • Use degassed water for the precipitation step.

    • Store the wet cake under nitrogen if pausing.

    • Recrystallization from Ethanol/Water can remove the colored impurities.

Q4: The product is not precipitating after adding water.

  • Diagnosis: The product might be slightly soluble if too much dioxane is present or if the pH is too high/low.

  • Solution:

    • Concentrate the dioxane further before adding water.

    • Cool the mixture to 0°C.

    • If necessary, extract with Ethyl Acetate , wash with brine, dry, and concentrate. The solid usually crashes out upon concentration of the organic layer.

Part 4: References

  • US Patent 8,946,205 B2 . 1,2,4-Triazolo[4,3-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. (Example D32 describes the synthesis of this compound).

  • World Patent WO 2010/130424 A1 . 1,2,3-Triazolo[4,3-a]pyridine derivatives. (Describes identical conditions: Dioxane, 80°C, Hydrazine hydrate).

  • General Review on Pyridine

    
     : Nucleophilic Aromatic Substitution of Pyridines.
    
    • Context: Explains the activation of C-2 vs C-4 and the "ortho-effect" of ring nitrogen.

Sources

Technical Support Center: (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a Tier 3 Support resource for the handling, storage, and recovery of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine . This intermediate is chemically distinct due to the steric crowding of the iodine atom at the C3 position and the nucleophilicity of the hydrazine moiety at C2.

Status: Operational Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist

Executive Summary

This compound is a high-value heterocyclic building block. Its stability is compromised by three primary vectors: oxidative dehydrogenation of the hydrazine tail, photolytic cleavage of the C-I bond, and electrophilic condensation with ubiquitous carbonyl impurities.

Failure to control these parameters results in the formation of azo-dimers, liberated iodine (browning), and hydrazone impurities.

Module 1: Critical Storage Protocols (The "Golden Rules")

To prevent decomposition, you must isolate the molecule from its three natural enemies: Oxygen, Light, and Ketones.

storage_protocol_v1.0
ParameterSpecificationMechanistic Rationale
Atmosphere Argon (Ar) > Nitrogen (

)
Argon is denser than air, forming a "heavy blanket" over the solid.[1] Nitrogen is lighter and diffuses away more easily, allowing oxygen ingress over time.
Temperature -20°C (Long-term)Low temperature kinetically inhibits the autoxidation of the hydrazine moiety to the diazenyl intermediate.
Container Amber Glass with Teflon-lined capAmber glass blocks UV radiation (preventing C-I homolysis). Teflon prevents leaching of plasticizers, which can react with the hydrazine nucleophile.
Physical State Hydrochloride Salt (Preferred)The free base is significantly more prone to oxidation. Converting to the HCl salt protonates the terminal nitrogen, reducing its electron density and oxidative susceptibility.
Light Exposure < 50 Lux (Darkness)The C3-Iodine bond is weak. Photons can trigger homolytic cleavage, generating radicals that initiate chain decomposition.

Module 2: Decomposition Pathways (Visualized)

Understanding how the molecule breaks down is essential for troubleshooting.

Diagram: Degradation Mechanisms

The following diagram illustrates the three primary failure modes: Oxidation (Air), Photolysis (Light), and Condensation (Contamination).

DecompositionPathways Compound This compound Oxidation Oxidation (O2/Air) Compound->Oxidation Slow Light Photolysis (hv) Compound->Light UV Exposure Contamination Acetone/Aldehydes Compound->Contamination Nucleophilic Attack Diazenyl Diazenyl Radical (Unstable) Oxidation->Diazenyl IodineRadical I• Radical + Aryl Radical Light->IodineRadical Hydrazone Hydrazone Impurity (Stable adduct) Contamination->Hydrazone + H2O FinalDecomp Azo-Dimers + N2 Gas (Brown/Black Tar) Diazenyl->FinalDecomp Dimerization IodineRadical->FinalDecomp Polymerization

Caption: Figure 1. Primary decomposition vectors. Note that oxidative and photolytic pathways converge on complex tar formation, while contamination leads to stable, distinct impurities.

Module 3: Troubleshooting & Diagnostics

Issue: The solid has turned from off-white/beige to dark brown.

  • Diagnosis: Oxidative decomposition has occurred, likely liberating elemental iodine (

    
    ) or forming azo-conjugates.
    
  • Root Cause: Poor seal on the vial or storage at room temperature under air.

  • Action: Check purity via LC-MS. If purity is >90%, perform the Rescue Recrystallization (see Module 4). If <80%, discard; the iodine radicals may have poisoned the remaining scaffold.

Issue: NMR shows a "ghost" set of signals, specifically methyl singlets around


 2.0 ppm.
  • Diagnosis: Hydrazone formation.[1]

  • Root Cause: You likely washed your glassware with Acetone and didn't dry it completely, or you used acetone as an NMR solvent.

  • Action: NEVER use acetone with hydrazines. It reacts instantly to form the dimethyl hydrazone. This is often reversible via acid hydrolysis, but it complicates purification.

Issue: The material is "caking" or sticky.

  • Diagnosis: Hygroscopic moisture absorption.

  • Root Cause: The vial was opened while cold, causing condensation to form on the solid.

  • Action: Desiccate under high vacuum (

    
     mbar) for 4 hours. Always allow the vial to reach room temperature before opening.
    

Module 4: Rescue Protocol (Recrystallization)

If your compound has degraded (yellowing/browning), use this protocol to restore purity.

Prerequisites:

  • Solvent: Ethanol (EtOH) or Toluene. Avoid Acetone, Ethyl Acetate (trans-acylation risk), and Chlorinated solvents (radical risk).

  • Atmosphere: Perform under Nitrogen/Argon flow.

Protocol:

  • Dissolution: Place the crude solid in a flask. Add minimal Ethanol. Heat gently (do not exceed 50°C) until dissolved.

    • Note: If dark particles remain insoluble, filter them out while warm (hot filtration).

  • Anti-Solvent (Optional): If crystallization is slow, add dropwise water (if using EtOH) or Hexanes (if using Toluene) until turbidity just appears.

  • Cooling: Remove heat and let the flask cool to room temperature slowly. Then, move to a 4°C fridge for 12 hours.

    • Why: Rapid cooling traps impurities. Slow cooling builds a pure lattice.

  • Isolation: Filter the crystals. Wash with cold Ethanol (

    
    ).
    
  • Drying: Dry under vacuum. Store immediately under Argon.

FAQ: Frequently Asked Questions

Q: Can I store this compound in solution (e.g., DMSO stock)? A: No. Hydrazines are unstable in solution over long periods. In DMSO, they can undergo oxidation or react with the solvent (Swern-type pathways) over time. Store as a solid powder only.

Q: Why is the 3-iodo position specifically problematic? A: The Carbon-Iodine bond is the weakest halogen bond on the ring. It is highly susceptible to homolytic cleavage by UV light. Furthermore, the iodine is sterically crowded between the hydrazine (C2) and chlorine (C4), creating ring strain that can lower the activation energy for decomposition.

Q: Can I use a metal spatula? A: Avoid iron or rusty spatulas. Transition metals (Fe, Cu) can catalyze the oxidative dehydrogenation of hydrazines. Use stainless steel , porcelain , or Teflon-coated tools.

Q: I need to convert the free base to the HCl salt for storage. How? A: Dissolve the free base in diethyl ether or ethanol. Add 1.0 equivalent of 4M HCl in Dioxane dropwise. The salt will precipitate immediately. Filter and dry.[2] This salt is significantly more stable than the free base.

References

  • Safety & Handling of Pyridyl Hydrazines Source: Thermo Scientific Chemicals / Fisher Scientific This SDS outlines the hazards (skin/eye irritation) and general handling (inert gas storage) for 2-hydrazinopyridine derivatives, which serves as the baseline safety protocol for the 4-Cl-3-I analog.

  • Oxidation Potentials of Hydrazine Derivatives Source: Journal of Chemical Research (via ResearchGate) Mechanistic insight into how protected and unprotected hydrazines undergo anodic oxidation and chemical oxidation, explaining the "browning" phenomenon (azo formation).

  • Synthesis and Stability of (3-chloro-2-pyridyl)hydrazine Source: Justia Patents (US Patent Application) Detailed industrial synthesis and isolation protocols for chloropyridyl hydrazines, including vacuum drying and purity monitoring (LC A%), which directly applies to the 4-chloro-3-iodo analog.

  • Recrystallization Methodologies for Organic Solids Source: University of Pittsburgh, Dept of Chemistry Standard operating procedures for recrystallization, emphasizing solvent selection and the exclusion of impurities from the crystal lattice.

Sources

Troubleshooting cyclization failures with halogenated pyridyl hydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures

Doc ID: TS-CHEM-PYR-042 | Version: 2.1 | Last Updated: 2026-02-16

Executive Summary

Cyclization reactions involving halogenated pyridyl hydrazines (e.g., 2-hydrazino-3-chloropyridine) are notoriously deceptive. While they appear structurally similar to phenyl hydrazine reactions (Fischer indole, pyrazole synthesis), the electron-deficient pyridine ring—exacerbated by halogenation—drastically alters nucleophilicity and stability.

This guide addresses the three most common failure modes: Reaction Stalling (Nucleophilic apathy), Regiochemical Scrambling (Isomer mixtures), and Halogen Loss (Unwanted


).

Module 1: The "Dead" Reaction (Reaction Stalling)

Symptom: Starting material remains unconsumed despite reflux; TLC shows no new spots. Diagnosis: The pyridine ring is an electron sink. A halogen (Cl/Br/F) further pulls electron density, rendering the distal hydrazine nitrogen (


) non-nucleophilic.
The Mechanism of Failure: The "Protonation Trap"

Standard protocols often call for catalytic acid (AcOH, HCl). However, pyridyl nitrogens are basic (


, lower with halogens). If you acidify too aggressively, you protonate the pyridine ring first. This creates a cationic pyridinium species, which exerts a massive inductive electron-withdrawing effect, effectively "killing" the hydrazine's nucleophilicity.

ProtonationTrap cluster_0 The Trap cluster_1 The Fix Start Halogenated Pyridyl Hydrazine Trap Pyridinium Salt (Ring Protonated) Start->Trap + H+ Acid Strong Acid (Excess) Dead Nucleophilicity Quenched Trap->Dead Inductive Deactivation Start2 Halogenated Pyridyl Hydrazine Active Carbonyl Activated (Not Pyridine) Start2->Active Selective Activation Lewis Lewis Acid (Sc(OTf)3 or mild Brønsted) Product Cyclization Active->Product

Figure 1: The Protonation Trap. Strong acids protonate the ring nitrogen, deactivating the molecule. Mild/Lewis acids activate the electrophile instead.

Troubleshooting Protocol 1.0: Restoring Reactivity
VariableStandard (Fail)Optimized (Pass)Rationale
Catalyst HCl / AcOHSc(OTf)₃ (5 mol%) or PPTS Lewis acids activate the carbonyl electrophile without protonating the pyridine ring.
Solvent EtOH / MeOHTFE (Trifluoroethanol) or HFIP Fluorinated solvents activate carbonyls via H-bonding and stabilize the transition state without adding free protons.
Temperature Reflux (78°C)MW (100-120°C) The activation energy barrier is higher due to low nucleophilicity; microwave heating overcomes this efficiently.

Q: I cannot use Lewis acids. What is my alternative? A: Use a buffered system . Instead of pure acetic acid, use a 1:1 mixture of Sodium Acetate/Acetic Acid. This maintains a pH ~4.5, which is sufficient to activate an aldehyde/ketone but often not acidic enough to fully protonate a halogenated pyridine ring (whose


 is often < 3 due to the halogen).

Module 2: Regioselectivity Roulette (Isomer Control)

Symptom: You isolate a mixture of regioisomers (e.g., 3-aryl vs. 5-aryl pyrazole) or the "wrong" isomer entirely. Diagnosis: In phenyl hydrazines, the terminal nitrogen (


) is the primary nucleophile. In 2-pyridyl hydrazines, the internal nitrogen (

) has competing nucleophilicity due to the "alpha effect" and hydrogen bonding with the pyridine nitrogen, especially in non-polar solvents.
The Steering Mechanism

The halogen at the C3 position (ortho to hydrazine) adds a steric gate .

  • Protic Solvents (EtOH): Solvate the external

    
    , making it less reactive due to a solvation shell. The internal NH attacks first.
    
  • Aprotic Solvents (THF/DCM): The external

    
     is freer and typically more nucleophilic.
    

Regioselectivity cluster_protic Protic Solvent (EtOH/AcOH) cluster_aprotic Aprotic Solvent (THF/Toluene) Input 2-Hydrazino-3-chloropyridine + 1,3-Diketone PathA Solvation Shell Shields Terminal NH2 Input->PathA PathB Terminal NH2 Unencumbered Input->PathB ResultA Internal NH Attack (5-substituted pyrazole) PathA->ResultA ResultB External NH2 Attack (3-substituted pyrazole) PathB->ResultB

Figure 2: Solvent-controlled regioselectivity. Protic solvents favor internal attack; aprotic solvents favor external attack.

Troubleshooting Protocol 2.0: Steering the Isomer
  • To favor the 3-substituted isomer (External attack first):

    • Use THF or Toluene .

    • Avoid acid catalysis if possible; use neutral conditions.

  • To favor the 5-substituted isomer (Internal attack first):

    • Use Ethanol or Acetic Acid .

    • The steric bulk of the C3-halogen will naturally discourage attack at the crowded carbonyl, so place the smaller group of your diketone at the position you want the internal nitrogen to hit.

Module 3: The Fragile Halogen ( Side Reactions)

Symptom: Mass spec shows [M-Cl+OMe] or [M-Cl+OH]. The halogen is gone. Diagnosis: Nucleophilic Aromatic Substitution (


). The 2-hydrazino group activates the ring (para-like effect), and the pyridine nitrogen activates the ortho/para positions. If you have a halogen at C4 or C6, it is highly labile. Even a C3 halogen can be displaced if the reaction becomes too basic or if you use nucleophilic solvents (MeOH).

Risk Factor:

  • High Risk: Fluorine > Chlorine > Bromine (for

    
     rates).
    
  • High Risk: Halogen at C4 or C6 position.

Troubleshooting Protocol 3.0: Protecting the Halogen
ConditionRecommendationReason
Base Avoid Alkoxides (NaOMe, KOtBu)These are strong nucleophiles that will displace the halogen. Use Cs₂CO₃ or K₃PO₄ (bulky, less nucleophilic) if base is needed.
Solvent Isopropanol or t-Amyl Alcohol Primary alcohols (MeOH/EtOH) can act as nucleophiles. Sterically hindered alcohols reduce this risk.
Temperature Keep below 100°C

rates increase exponentially with heat.

FAQ: Rapid Fire Troubleshooting

Q: My product is oiling out and won't crystallize. Is it impure? A: Not necessarily. Pyridyl pyrazoles are often "greasy" due to the disruption of pi-stacking by the orthogonal rings.

  • Fix: Triturate with cold ether/pentane . If that fails, convert it to the HCl salt by bubbling HCl gas through an ethereal solution; the salt is almost always a solid.

Q: Can I use Copper catalysis (Ullmann-type) to force the cyclization? A: Yes, but be careful. The pyridine nitrogen and the hydrazine nitrogens are excellent ligands. They will chelate your copper catalyst, poisoning it.

  • Fix: Use a strong bidentate ligand (e.g., phenanthroline or DMEDA) to out-compete the substrate, or use super-stoichiometric Copper (not recommended for scale-up).

Q: I see a peak at M-2 in the Mass Spec. What is it? A: Oxidation.[1][2][3] Pyridyl hydrazines are easily oxidized to diazenes (N=N) or triazoles if air is present during heating.

  • Fix: Degas all solvents with Argon/Nitrogen sparging for 20 minutes before heating.

References

  • Nucleophilicity & Reactivity Trends

    • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution. ResearchGate.[4] Link

    • Nucleophilicity Trends of Amines (Alpha Effect). Master Organic Chemistry. Link

  • Pyrazoles from Pyridyl Hydrazines (Protocols)

    • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines.[5] ACS Publications.[5] Link

    • Effect of substituents on the cyclization pattern of 2-pyridylhydrazones.[5][6] ResearchGate.[4] Link

  • Side Reactions (

    
    ): 
    
    • SnAr Reactions of Substituted Pyridines.[1][7][8] ResearchGate.[4] Link

    • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine. MDPI. Link

Sources

Minimizing side reactions in 3-iodo-pyridine hydrazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers optimizing the palladium- or copper-catalyzed cross-coupling of 3-iodopyridine with hydrazine .

This chemistry is deceptively complex. Unlike 2- or 4-halopyridines, the 3-position is not activated for nucleophilic aromatic substitution (


). Success relies entirely on metal catalysis (Buchwald-Hartwig or Ullmann), yet the substrate (pyridine) and nucleophile (hydrazine) both actively work to poison the catalyst.

Part 1: The Core Challenge & Strategic Selection

User Query: Why is my reaction yielding low conversion, pyridine (reduction), or symmetrical dimers instead of 3-hydrazinopyridine?

Senior Scientist Response: You are fighting three competing mechanisms simultaneously. To minimize side reactions, you must first diagnose which "parasitic" pathway is dominating your flask.[1]

The "Triangle of Attrition" in 3-Iodopyridine Coupling
  • Catalyst Poisoning (The Pyridine Problem): The nitrogen atom in the pyridine ring is a potent

    
    -donor. It binds to electrophilic Pd(II) intermediates, displacing your phosphine ligand and arresting the catalytic cycle.[1]
    
    • Symptom:[1][2][3][4][5] Reaction stalls early; starting material remains.

  • Reductive Dehalogenation (The Hydrazine Problem): Hydrazine is a strong reducing agent.[6] It can reduce Pd(II) to Pd(0) off-cycle (forming Pd black) or act as a hydride source, converting your 3-iodopyridine into simple pyridine.[1]

    • Symptom:[1][2][3][4][5] Formation of pyridine (detected by GC/LC-MS); Pd mirror on flask walls.

  • Bis-Arylation (The Stoichiometry Problem): The product (3-hydrazinopyridine) is still a nucleophile. If the catalyst is active, it will compete with hydrazine for the aryl halide, forming the symmetrical 1,2-di(pyridin-3-yl)hydrazine.[1]

    • Symptom:[1][2][3][4][5] Insoluble precipitate; mass spectrum shows dimer (

      
      ).
      

Part 2: Troubleshooting Guide (Q&A)

Category A: Side Product Formation

Q1: I see a significant amount of pyridine (m/z 79) in my LC-MS. How do I stop this hydrodehalogenation? Diagnosis: This is "Reduction." Hydrazine is acting as a hydride donor rather than a nucleophile, or your solvent is acting as a hydride source via


-hydride elimination.[1]
Corrective Actions: 
  • Switch to a Protected Hydrazine (Recommended): Use Benzophenone Hydrazone or Boc-Hydrazine . These cannot act as reducing agents in the same capacity as free hydrazine.

  • Lower the Temperature: Reduction often has a higher activation energy than coupling. If running at >100°C, try 60–80°C with a more active catalyst (e.g., Pd-G3-BrettPhos).

  • Solvent Choice: Avoid DMF or alcohols if using Pd, as they can serve as hydride sources.[1] Use anhydrous 1,4-dioxane or Toluene .[1]

Q2: My major product is the symmetrical dimer (1,2-di(pyridin-3-yl)hydrazine). Diagnosis: "Bis-coupling." The mono-arylated product is reacting again. Corrective Actions:

  • Stoichiometry Overkill: If using free hydrazine, you must use a massive excess (5–10 equivalents) to statistically favor mono-arylation.[1]

  • Reverse Addition: Add the catalyst/aryl halide solution slowly into a solution of excess hydrazine.

  • The "Silver Bullet": Switch to Benzophenone Hydrazone . It sterically prevents the second arylation. Acid hydrolysis (1M HCl/THF) releases the free hydrazine quantitatively in a subsequent step.

Category B: Reaction Stalling

Q3: The reaction turns black immediately and conversion stops at <10%. Diagnosis: "Pd Black Formation." Hydrazine has reduced your catalyst to inactive metal clusters. Corrective Actions:

  • Ligand Selection: You need a ligand that binds Pd tighter than hydrazine does. Monodentate phosphines (

    
    ) are useless here. Use bidentate ligands like Xantphos  or bulky monodentates like BrettPhos  or RuPhos .
    
  • Pre-catalysts: Do not use

    
     or 
    
    
    
    alone. Use precatalysts like Xantphos-Pd-G3 which initiate rapidly and protect the active species.

Q4: The reaction is sluggish, but the catalyst stays in solution (no precipitate). Diagnosis: "Pyridine Inhibition." The pyridine nitrogen is coordinating to the metal center. Corrective Actions:

  • Ligand Bulk: Use tBuBrettPhos . Its extreme bulk prevents the pyridine nitrogen from approaching the Pd center, forcing the reaction to occur only at the C-I bond.

  • Lewis Acid Additive: (Advanced) Adding a stoichiometric amount of

    
     can transiently mask the pyridine nitrogen, though this can complicate workup.[1]
    

Part 3: Visualizing the Pathways

The following diagram illustrates the competing pathways. To minimize side reactions, you must force the reaction down the green path (Protected Route) or strictly control the blue path (Direct Route).

ReactionPathways Start 3-Iodopyridine Pd_OxAdd Pd(II)-Ar Intermediate Start->Pd_OxAdd Pd(0) Oxidative Addition Reduction Pyridine (Side Product) (Hydrodehalogenation) Pd_OxAdd->Reduction Hydrazine acts as Reductant/H-Source Mono_Product 3-Hydrazinopyridine (Target) Pd_OxAdd->Mono_Product Reductive Elim. Bis_Product Symmetrical Dimer (Side Product) Pd_OxAdd->Bis_Product 2nd Coupling Protected_Inter Hydrazone Intermediate Pd_OxAdd->Protected_Inter Clean Reductive Elim. Direct_Hydrazine Free Hydrazine (NH2NH2) Direct_Hydrazine->Pd_OxAdd Coupling Mono_Product->Pd_OxAdd Competes with Hydrazine (Bis-coupling) Protected_Hydrazine Benzophenone Hydrazone (Ph2C=N-NH2) Protected_Hydrazine->Pd_OxAdd Coupling (Steric Control) Final_Hydrolysis Acid Hydrolysis Protected_Inter->Final_Hydrolysis Deprotection Final_Hydrolysis->Mono_Product Yields Target

Caption: Mechanistic bifurcation showing why protected hydrazines (Green Path) prevent the bis-coupling and reduction loops (Red Paths) inherent to free hydrazine.

Part 4: Validated Experimental Protocols

Protocol A: The "Gold Standard" (Benzophenone Hydrazone Method)

Use this for high-value intermediates where reliability is paramount.

Rationale: Benzophenone hydrazone is a "masked" hydrazine. It is less reducing than free hydrazine (protecting the catalyst) and bulky (preventing bis-arylation).

Reagents:

  • 3-Iodopyridine (1.0 equiv)

  • Benzophenone hydrazone (1.1 equiv)[1]

  • Catalyst:

    
     (1 mol%) + Xantphos  (1.5 mol%) OR BrettPhos Pd G3  (1 mol%).[1]
    
  • Base:

    
     (1.4 equiv) - Cesium is critical for solubility in dioxane.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M).[1]

Step-by-Step:

  • Charge: In a glovebox or under Argon, add 3-iodopyridine, benzophenone hydrazone, base, and catalyst to a vial.

  • Solvent: Add sparged 1,4-dioxane. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by LC-MS.[7] You will see the hydrazone intermediate (

    
     mass shift).
    
  • Workup: Filter through Celite to remove inorganic salts. Concentrate.

  • Hydrolysis (The Reveal): Redissolve the crude oil in THF/Ethanol (1:1). Add 1M HCl (excess) and stir at RT for 2 hours.

  • Purification: The benzophenone byproduct is organic soluble; the product is a water-soluble salt. Wash the aqueous layer with DCM (removes benzophenone), then basify the aqueous layer (pH >10) and extract with EtOAc/IPA (3:1) to recover pure 3-hydrazinopyridine.

Protocol B: The "Direct" Method (Copper Catalysis)

Use this for scale-up of simple substrates where cost is the driver and Pd is too expensive.

Rationale: Copper is less susceptible to poisoning by the pyridine nitrogen than Palladium, but requires higher temperatures.

Reagents:

  • 3-Iodopyridine (1.0 equiv)

  • Hydrazine Monohydrate (5.0 – 10.0 equiv) - Large excess is mandatory.

  • Catalyst: CuI (10 mol%).

  • Ligand: 4-Hydroxy-L-proline (20 mol%) or 1,10-Phenanthroline (20 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMSO or DMF (High boiling point required).

Step-by-Step:

  • Mix: Combine CuI, Ligand, Base, and 3-Iodopyridine in DMSO.

  • Add Hydrazine: Add the hydrazine hydrate last.

  • Heat: Heat to 80–100°C . Note: Do not exceed 110°C to avoid thermal decomposition of hydrazine.

  • Monitor: Watch for the disappearance of starting material. If the reaction turns metallic copper color (mirror), the catalyst is dead.[1]

  • Safety: Hydrazine at high temp is a hazard. Use a blast shield.

Part 5: Data Comparison of Conditions

VariablePd (Direct Hydrazine)Pd (Benzophenone Hydrazone)Cu (Ullmann)
Catalyst Stability Low (Reduces to Pd black)High Moderate
Bis-Coupling Risk High (Requires excess

)
Negligible (Steric protection)Moderate
Reduction (Ar-H) High (Hydrazine = H source)LowLow
Temp. Required 60–80°C80–100°C90–120°C
Cost HighHighLow
Rec. Ligand CyPF-tBu (Josiphos)Xantphos / BrettPhosL-Proline / Phenanthroline

References

  • Pd-Catalyzed Coupling of Hydrazine with Aryl Halides (Direct)

    • Title: Palladium-Catalyzed Cross-Coupling of Hydrazine with Aryl Halides.[5]

    • Source: Stradiotto, M. et al., Angew.[1] Chem. Int. Ed., 2010.[1]

    • URL:[Link][1]

  • Benzophenone Hydrazone Strategy (Protected)

    • Title: Palladium-Catalyzed Synthesis of Arylhydrazines via the Coupling of Aryl Halides with Benzophenone Hydrazone.
    • Source: Buchwald, S. L. et al., J. Am. Chem. Soc., 1998.
    • URL:[Link][1]

  • Copper-Catalyzed Coupling (Ullmann)

    • Title: Copper-Catalyzed Coupling of Aryl Iodides with Aliphatic Amines and Hydrazines.[8]

    • Source: Ma, D. et al., Org.[1] Lett., 2003.[1]

    • URL:[Link][1]

  • BrettPhos Ligand Application

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amin
    • Source: Buchwald, S. L. et al., Angew.[1] Chem. Int. Ed., 2011.[1][5]

    • URL:[Link][1]

Sources

Technical Support Center: Optimization of Reaction Temperature for Pyridine-Hydrazine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction temperature for nucleophilic aromatic substitution (


) of pyridine derivatives with hydrazine.
Audience:  Medicinal Chemists, Process Engineers, and R&D Scientists.
Reference ID:  TS-PYR-HYD-001

Core Mechanism & Thermal Dependency

The reaction between a halopyridine (typically 2-chloro or 4-chloropyridine) and hydrazine follows an Addition-Elimination (


) mechanism . Temperature is the critical control variable (CCV) because it dictates the rate of the initial nucleophilic attack (rate-determining step in unactivated systems) and the stability of the transition state (Meisenheimer complex).
Reaction Pathway Visualization

SnAr_Mechanism Figure 1: Mechanistic pathway of Pyridine-Hydrazine Substitution showing thermal divergence. Start 2-Chloropyridine + Hydrazine TS Meisenheimer Complex (High Energy Intermediate) Start->TS  Nucleophilic Attack (Endothermic, Temp Dependent)   Prod 2-Hydrazinopyridine + HCl TS->Prod  Elimination of Cl-   Side Side Products (Bis-hydrazine/Decomp) TS->Side  Thermal Overload (>130°C)  

Troubleshooting Guide (Q&A)

This section addresses specific user scenarios regarding temperature optimization.

Scenario A: "I am observing low conversion (<50%) despite running the reaction for 24 hours."

Diagnosis: Kinetic Trap. The


 reaction on pyridine rings, particularly those without strong electron-withdrawing groups (EWGs) like nitro (

) or cyano (

), has a high activation energy barrier.
  • Root Cause: The reaction temperature is likely below the activation threshold for the formation of the Meisenheimer complex.

  • Technical Insight: For 2-chloropyridine, the nitrogen atom activates the ring, but this effect is weaker than a nitro group. Room temperature (25 °C) is often insufficient.

  • Solution:

    • Increase Temperature: Raise the reaction temperature to 80–100 °C . Reflux conditions in ethanol or butanol are standard.

    • Solvent Switch: If you are solvent-limited (e.g., using low-boiling THF), switch to a higher-boiling polar protic solvent like n-butanol (bp 117 °C) or water (if solubility permits) to access higher thermal windows.

    • Catalysis: If thermal increase is restricted by substrate stability, add a Lewis acid catalyst or use microwave irradiation to overcome the barrier without prolonged heating.

Scenario B: "My product contains significant amounts of bis-hydrazine impurities."

Diagnosis: Thermal Overload & Stoichiometric Imbalance. This occurs when the product (hydrazinopyridine) competes with hydrazine for the remaining starting material, or if the substrate has multiple leaving groups (e.g., 2,6-dichloropyridine).

  • Root Cause: High temperatures (>120 °C) increase the nucleophilicity of the product (which is also an amine), leading to over-substitution.

  • Technical Insight: While hydrazine is a better nucleophile than the hydrazinopyridine product (alpha-effect), at high temperatures, selectivity drops.

  • Solution:

    • Lower Temperature: Reduce temperature to 60–80 °C .

    • Increase Hydrazine Equivalents: Use a large excess of hydrazine hydrate (5–10 equivalents). This statistically favors the attack by hydrazine over the product.

    • Stepwise Heating: Initiate the reaction at low temperature (40 °C) and ramp up slowly only if conversion stalls.

Scenario C: "I see a sudden exotherm and pressure buildup."

Diagnosis: Hydrazine Decomposition (Safety Critical). Hydrazine is thermodynamically unstable and can decompose into nitrogen and ammonia/hydrogen, causing rapid pressurization.

  • Root Cause: Reaction temperature exceeded the stability limit of hydrazine in the presence of metals or oxidizers, or the concentration of hydrazine vapor entered the explosive range.

  • Technical Insight: Hydrazine vapors >4.7% in air are flammable.[1] Decomposition is catalyzed by transition metals (Fe, Cu, Ni) often found in reactor walls or stir bars.

  • Solution:

    • Temperature Cap: Do not exceed 120 °C unless using flow chemistry with back-pressure regulation.

    • Inert Atmosphere: Strictly maintain a Nitrogen/Argon blanket.

    • Dilution: Use hydrazine hydrate (aqueous) rather than anhydrous hydrazine to act as a thermal heat sink.

Optimized Protocol & Data

Standardized Operating Procedure (SOP)

Valid for 2-chloropyridine and 4-chloropyridine derivatives.

  • Setup: Charge reaction vessel with 2-chloropyridine (1.0 eq) and n-butanol (5-10 volumes) .

  • Reagent Addition: Add Hydrazine Hydrate (80% aq., 3.0 - 5.0 eq) dropwise at ambient temperature.

  • Thermal Ramp: Heat the mixture to 100 °C (Reflux) .

    • Note: Do not seal the vessel without a pressure relief valve due to potential gas evolution.

  • Monitoring: Monitor via HPLC/TLC every 2 hours. Reaction typically completes in 4–10 hours.

  • Workup: Cool to room temperature. If product precipitates (common for hydrazines), filter and wash with cold water. If oil, concentrate and extract.[2]

Temperature Impact Data
TemperatureReaction TimeConversion (Yield)Impurity ProfileRecommendation
25 °C >48 Hours< 10%LowIneffective for unactivated pyridines.
80 °C 12-16 Hours85-90%< 2% Bis-subOptimal for sensitive substrates.
100-110 °C 4-6 Hours> 95%~ 3-5% Bis-subStandard for robust substrates.
>130 °C < 1 HourVariableHigh (Degradation)Unsafe / Flow Chem Only.

Decision Tree for Optimization

Use this logic flow to determine the next step in your experiment.

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree for Reaction Optimization Start Start: Analyze Reaction Outcome CheckConv Is Conversion > 90%? Start->CheckConv CheckPurity Is Purity > 95%? CheckConv->CheckPurity Yes LowConv Issue: Low Conversion CheckConv->LowConv No HighImp Issue: High Impurities CheckPurity->HighImp No Success Optimization Complete CheckPurity->Success Yes Action1 Increase Temp by 20°C OR Change Solvent (EtOH -> BuOH) LowConv->Action1 Action2 Reduce Temp by 20°C AND Increase Hydrazine eq. HighImp->Action2

References

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents. CN106588758B. Link

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Link

  • 2-Hydrazinopyridine synthesis properties and protocols. ChemicalBook. Link

  • Nucleophilic aromatic substitution. Wikipedia. Link

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health (PMC). Link

Sources

Solving solubility issues of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4Cl-3I-Py-Hz: NMR Solubility & Stability Optimization

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: The Solubility Paradox

You are encountering difficulty with (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine . This molecule presents a classic "Solubility Paradox" common in heterocyclic drug intermediates:

  • The Ring (Lipophilic): The 4-chloro and 3-iodo substituents are heavy, lipophilic halogens. They increase the logP and drive the molecule toward non-polar solvents.

  • The Tail (Polar/Basic): The hydrazine moiety (

    
    ) is a hydrogen-bond donor/acceptor and a base. It craves polar interaction.
    
  • The Steric Clash: The bulky Iodine at position 3 exerts significant steric pressure on the hydrazine at position 2. This often forces the hydrazine out of planarity with the pyridine ring, breaking conjugation. Consequence: The hydrazine nitrogen becomes more basic and more prone to protonation than typical 2-hydrazinopyridines.

This guide provides a diagnostic workflow to select the correct NMR solvent and troubleshoot common spectral artifacts.

Diagnostic Workflow: Solvent Selection Logic

Do not guess. Use this logic tree to select your solvent based on your specific analytical goal.

SolventSelection Start START: Define Analytical Goal Goal_Structure Goal: Confirm Structure (Carbon skeleton + Protons) Start->Goal_Structure Goal_NH Goal: Observe NH/NH2 Protons Start->Goal_NH Goal_QC Goal: QC/Purity Check (Quick run) Start->Goal_QC Q_Solubility Is it soluble in CDCl3? Goal_Structure->Q_Solubility DMSO RECOMMENDED: DMSO-d6 Goal_NH->DMSO Best Choice CD3CN ALTERNATIVE: Acetonitrile-d3 Goal_NH->CD3CN Good Alternative MeOD CAUTION: Methanol-d4 (NH protons will vanish) Goal_NH->MeOD Avoid Goal_QC->DMSO Acetone FORBIDDEN: Acetone-d6 Goal_QC->Acetone NEVER USE Yes Yes Q_Solubility->Yes Proceed No No Q_Solubility->No Precipitates Q_Acid Are peaks broadening or shifting? Q_Acid->Yes Acidic Impurity CDCl3_Basic PROTOCOL A: Basic Alumina Treated CDCl3 Yes->Q_Acid Yes->CDCl3_Basic No->DMSO

Figure 1: Decision matrix for solvent selection based on analytical requirements. Note the strict prohibition of Acetone-d6.

Troubleshooting Modules (FAQs)
Module 1: The "Ghost" Species (Chemical Reactivity)

User Report: "I dissolved the sample in Acetone-d6. The solubility was great, but after 30 minutes, I see a new set of methyl singlets and the aromatic region is shifting."

Diagnosis: You have synthesized a Hydrazone inside your NMR tube. The Science: Hydrazines are potent nucleophiles.[1] Acetone is an electrophile. They react to form a Schiff base (hydrazone) and water.


Corrective Action: 
  • Discard the sample. It is chemically altered.

  • Never use ketones (Acetone-d6) or aldehydes with primary hydrazines.

Module 2: The Acidity Trap (Precipitation in CDCl3)

User Report: "My compound is lipophilic, so I used CDCl3. It dissolved initially, but then turned cloudy/oily. The NMR spectrum shows broad, shifting peaks."[2]

Diagnosis: Acid-Base Reaction / Salt Formation. The Science: Chloroform-d naturally decomposes to form trace Phosgene and HCl/DCl (acidic).

  • Your molecule has a basic hydrazine tail.

  • The trace DCl protonates the hydrazine (

    
    ).
    
  • The salt form is insoluble in non-polar CDCl3, causing precipitation or "oiling out."

  • Broadening: If protonation is partial, the molecule undergoes intermediate chemical exchange between the free base and the salt, broadening the signals.

Corrective Action (Protocol A): If you must use CDCl3 (e.g., for better separation of aromatic signals), you must neutralize it first.

  • Take a small Pasteur pipette.

  • Plug it with a small piece of cotton.

  • Fill with ~2 cm of Basic Alumina (activity grade I).

  • Filter the CDCl3 through this mini-column directly into the NMR tube containing your sample. This removes the acidic traces.

Module 3: The Disappearing Protons (Deuterium Exchange)

User Report: "I used Methanol-d4 (MeOD) to improve solubility. The aromatic peaks are sharp, but I cannot find the hydrazine NH protons (approx. 4-9 ppm)."

Diagnosis: Rapid Deuterium Exchange. The Science: The protons on the hydrazine (


) are "labile." In a protic solvent like MeOD, they rapidly exchange with the solvent's deuterium pool.


Corrective Action:
  • Switch to DMSO-d6 or Acetonitrile-d3 (aprotic polar solvents). These solvents do not have exchangeable deuterons, allowing you to observe the NH signals (often as broad singlets).

Solvent Compatibility Matrix
SolventSolubility RatingRisk FactorRecommendation
DMSO-d6 Excellent LowPrimary Choice. Breaks aggregates; stabilizes polar hydrazine.
Chloroform-d ModerateHigh Avoid unless neutralized. Acidic traces cause salt precipitation.
Acetonitrile-d3 GoodLowSecondary Choice. Good for observing NH protons if DMSO is too viscous.
Methanol-d4 GoodModerateUse with caution. NH protons will vanish due to D-exchange.
Acetone-d6 ExcellentCRITICAL FORBIDDEN. Reacts to form hydrazones.
D2O PoorHighInsoluble. Requires pH adjustment to dissolve (forming salt), which alters shifts.
Advanced Solubility Protocol (When DMSO Fails)

If your sample shows broad peaks in DMSO-d6 (indicating aggregation or restricted rotation due to the bulky Iodine), follow this Variable Temperature (VT) protocol:

The "Heat & Shake" Method:

  • Prepare: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6.

  • Inspect: If the solution is hazy, sonicate for 60 seconds.

  • VT-NMR Setup: Set the probe temperature to 313 K (40°C) or 323 K (50°C) .

    • Why? Heating increases molecular tumbling rates (reducing viscosity broadening) and breaks intermolecular H-bond aggregates (sharpening peaks).

    • Warning: Do not exceed 60°C with hydrazines, as they may undergo thermal decomposition or oxidation.

References
  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

    • Citation for trace acidic impurities in CDCl3.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

    • Foundational text for solvent identific
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Interpretation of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Chloro-3-iodo-pyridin-2-yl)-hydrazine is a highly substituted heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this process. This guide provides an in-depth, predictive interpretation of the proton (¹H) NMR spectrum of this molecule. In the absence of a publicly available experimental spectrum, this analysis is built from foundational NMR principles and comparative data from analogous structures. We will dissect the expected chemical shifts, spin-spin coupling patterns, and signal integrations, explaining the electronic and structural rationale behind these predictions. Furthermore, this guide compares the utility of ¹H NMR with complementary analytical techniques and provides a robust experimental protocol to facilitate self-validating data acquisition.

Introduction: The Analytical Challenge

The molecule this compound presents a unique analytical challenge due to its complex substitution pattern. The pyridine ring contains two aromatic protons and four distinct substituents: a strongly electron-donating hydrazine group, two electron-withdrawing halogens (chloro and iodo), and the inherent electron-withdrawing nature of the ring nitrogen. Understanding the interplay of these competing electronic effects—induction, resonance, and anisotropy—is critical for an accurate prediction and interpretation of its ¹H NMR spectrum.[1][2] This guide serves as a predictive framework for scientists working with this or structurally related compounds.

Molecular Structure and Proton Environments

The target molecule has four distinct proton environments that will give rise to signals in the ¹H NMR spectrum: two aromatic protons (labeled H-5 and H-6) and two types of hydrazine protons (NH and NH₂). The relative positions of these protons and the influential substituents are visualized below.

Caption: Molecular structure with proton labels.

In-Depth ¹H NMR Spectral Prediction

The interpretation of a ¹H NMR spectrum involves analyzing four key features: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).[3][4]

Chemical Shift (δ) Analysis

The chemical shift of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield protons, shifting their signals to a higher frequency (downfield), while electron-donating groups shield them, moving signals upfield.[5]

  • Aromatic Protons (H-5 and H-6):

    • Baseline: The protons of unsubstituted pyridine appear at δ 8.6 (α, C2/C6), 7.4 (β, C3/C5), and 7.8 (γ, C4) ppm.[6][7]

    • H-6 (ortho to Nitrogen): This proton is most influenced by the strongly deshielding ring nitrogen. It is meta to the electron-donating hydrazine group (minor shielding) and meta/para to the electron-withdrawing halogens (minor deshielding). The dominant effect is its proximity to the nitrogen, placing it furthest downfield. Predicted δ: 8.0 - 8.4 ppm.

    • H-5 (meta to Nitrogen): This proton is subject to competing effects. It is ortho to the inductively withdrawing chloro group (strong deshielding) but para to the resonance-donating hydrazine group (strong shielding). Generally, the ortho-halogen effect is significant. We predict its signal will appear downfield from a typical pyridine β-proton but upfield of H-6. Predicted δ: 7.3 - 7.6 ppm.

  • Hydrazine Protons (-NH-NH₂):

    • The chemical shifts of N-H protons are highly variable, depending on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange.[8]

    • They are readily exchanged with deuterium upon addition of D₂O, causing their signals to disappear from the spectrum. This is a key diagnostic test.

    • Predicted δ: A broad signal (or two) integrating to 3H, likely in the range of 4.0 - 7.0 ppm .

Multiplicity and Coupling Constant (J) Analysis

Spin-spin coupling occurs between non-equivalent protons on adjacent atoms, splitting signals into multiplets.[5]

  • H-5 and H-6: These two protons are on adjacent carbons (ortho relationship). They will mutually couple, splitting each other's signal.

    • Multiplicity: Both H-5 and H-6 are expected to appear as doublets (d) .

    • Coupling Constant (³J_HH): The ortho coupling constant in pyridine rings is typically 4-6 Hz .[6] The J value for the H-5 doublet must be identical to the J value for the H-6 doublet.

Integration Analysis

The area under each signal is proportional to the number of protons it represents.[4]

  • H-6: 1H

  • H-5: 1H

  • -NH-NH₂: 3H (may appear as one broad signal or two separate signals integrating to 1H and 2H).

  • Expected Ratio: 1 (H-6) : 1 (H-5) : 3 (NH/NH₂)

Summary of Predicted ¹H NMR Data

The predicted spectral data for this compound in a non-protic solvent like CDCl₃ or DMSO-d₆ is summarized below.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6 8.0 - 8.4Doublet (d)4 - 61H
H-5 7.3 - 7.6Doublet (d)4 - 61H
-NH-NH₂ 4.0 - 7.0Broad Singlet(s) (br s)N/A3H

Comparative Analysis with Alternative Techniques

While ¹H NMR is powerful, a comprehensive characterization relies on complementary methods.

TechniqueInformation ProvidedComplementary Value
¹³C NMR Shows the number of unique carbon environments and their electronic nature.Confirms the carbon backbone of the pyridine ring and the presence of four substituted carbons.
Mass Spectrometry (MS) Provides the exact molecular weight and isotopic pattern.Confirms the molecular formula (C₅H₅ClIN₃). The characteristic isotopic signature of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) would be a key diagnostic feature.
Infrared (IR) Spectroscopy Identifies functional groups based on vibrational frequencies.Would clearly show N-H stretching vibrations for the hydrazine group (typically 3200-3400 cm⁻¹).
2D NMR (COSY) Shows correlation between coupled protons.A COSY experiment would definitively confirm the coupling between H-5 and H-6 via a cross-peak.

Experimental Protocol: A Self-Validating System

To obtain high-quality, trustworthy data, the following protocol is recommended.

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of the novel heterocyclic compound, (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine. As a critical component in synthetic chemistry and drug development, unequivocal structural confirmation is paramount. Mass spectrometry (MS) serves as a definitive tool for this purpose. Here, we compare the fragmentation behavior under two common ionization regimes: high-energy Electron Ionization (EI) and soft Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). This document is intended for researchers and analytical scientists who rely on mass spectrometry for the structural elucidation of complex small molecules.

Introduction and Molecular Properties

This compound is a multi-functionalized pyridine derivative. Its structure incorporates a stable aromatic core, two distinct halogen substituents with different bond strengths (C-I and C-Cl), and a reactive hydrazine moiety. This combination of features leads to complex and informative fragmentation patterns that are highly dependent on the ionization technique employed.

Molecular Formula: C₅H₅ClIN₃ Monoisotopic Mass: 284.9217 u Key Structural Features Influencing Fragmentation:

  • Weakest Bond: The Carbon-Iodine (C-I) bond is the most labile due to its lower bond dissociation energy compared to other bonds in the molecule.

  • Hydrazine Group: The N-N and C-N bonds of the hydrazine group are common sites for cleavage.

  • Chlorine Isotope: The presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will produce characteristic M+2 isotopic patterns for chlorine-containing fragments.

Experimental Design: The Rationale for a Dual-Technique Approach

To build a complete picture of the molecule's gas-phase chemistry, we will simulate and compare data from two fundamentally different MS techniques.

  • Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): This "hard" ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[2] The resulting mass spectrum is a "fingerprint" rich in structural information, though the molecular ion may sometimes be weak or absent.[3]

  • Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS): ESI is a "soft" ionization method that typically generates protonated molecules, denoted as [M+H]⁺, with minimal initial fragmentation.[4][5] By selecting this precursor ion and subjecting it to Collision-Induced Dissociation (CID) with an inert gas, we can induce fragmentation in a controlled manner.[6] This charge-driven fragmentation often follows different pathways than the radical-driven fragmentation of EI.[4]

Predicted Fragmentation Under Electron Ionization (EI-MS)

Under EI conditions, the initial event is the removal of an electron to form a radical cation, M⁺•. Due to the high energy imparted, this molecular ion is unstable and undergoes a cascade of fragmentation reactions. The pathways are dictated by bond strengths and the stability of the resulting fragments.

The most probable fragmentation cascade is initiated by the cleavage of the weakest bond.

Key Predicted EI Fragmentation Pathways:

  • Loss of Iodine Radical (α-Cleavage): The C-I bond is the most likely to break first, leading to the expulsion of an iodine radical (•I, 127 u). This will likely produce one of the most abundant ions in the spectrum.

  • Loss of Hydrazine Group: Cleavage of the C-N bond connecting the hydrazine to the pyridine ring can occur, resulting in the loss of a hydrazinyl radical (•N₂H₃, 31 u).

  • N-N Bond Cleavage: The weaker N-N single bond in the hydrazine moiety can fragment, leading to the loss of an amino radical (•NH₂, 16 u).

  • Loss of Chlorine Radical: While less favorable than iodine loss, the cleavage of the C-Cl bond can also occur.

  • Ring Fragmentation: Subsequent fragmentation of the pyridine ring, often after initial substituent losses, can lead to the characteristic loss of neutral HCN (27 u).

Visualization of EI Fragmentation

EI_Fragmentation M C₅H₅ClIN₃⁺• m/z 285/287 F1 [M - I]⁺ C₅H₅ClN₃⁺ m/z 158/160 M->F1 - •I F2 [M - N₂H₃]⁺ C₅H₂ClI⁺• m/z 254/256 M->F2 - •N₂H₃ F3 [M - NH₂]⁺ C₅H₃ClIN₂⁺ m/z 269/271 M->F3 - •NH₂ F5 [M - Cl]⁺ C₅H₅IN₃⁺• m/z 250 M->F5 - •Cl F4 [F1 - HCN]⁺ C₄H₄ClN₂⁺ m/z 131/133 F1->F4 - HCN

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Table 1: Predicted Key Ions in EI-MS
m/z (³⁵Cl / ³⁷Cl)Proposed FormulaIdentity/OriginNotes
285 / 287C₅H₅ClIN₃⁺•Molecular Ion (M⁺•) Intensity may be low due to instability.
250C₅H₅IN₃⁺•[M - Cl]⁺Loss of chlorine radical.
158 / 160C₅H₅ClN₃⁺[M - I]⁺ High abundance expected due to weak C-I bond.
131 / 133C₄H₄ClN₂⁺[M - I - HCN]⁺Subsequent loss of HCN from the pyridine ring.
31N₂H₃⁺Hydrazinyl CationDirect detection of the lost fragment.

Predicted Fragmentation Under ESI-MS/MS

In positive-ion ESI, the molecule will readily accept a proton to form the even-electron ion [M+H]⁺. The hydrazine group is more basic than the ring nitrogen (whose basicity is reduced by the electron-withdrawing halogens), making it the most likely site of protonation. The fragmentation of this precursor ion (m/z 286/288) is then induced by CID.

Fragmentation of even-electron ions typically proceeds through the loss of stable, neutral molecules rather than radicals.[4]

Key Predicted ESI-CID Fragmentation Pathways:

  • Loss of Ammonia: A hallmark fragmentation for protonated hydrazines and primary amines is the elimination of a neutral ammonia molecule (NH₃, 17 u). This is often a facile and dominant pathway.

  • Loss of Hydrazine: The entire neutral hydrazine molecule (N₂H₄, 32 u) can be eliminated.

  • Loss of Hydrogen Iodide (HI): Deiodination can occur via the loss of a neutral HI molecule (128 u). This reaction has been observed for iodinated aromatic compounds in ESI, especially when acidic mobile phase additives like formic acid are used.[7]

  • Loss of Hydrogen Chloride (HCl): Similarly, the loss of neutral HCl (36 u) is a possible, though likely less favorable, pathway.

Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ C₅H₆ClIN₃⁺ m/z 286/288 P1 [M+H - NH₃]⁺ C₅H₃ClIN₂⁺ m/z 269/271 MH->P1 - NH₃ P2 [M+H - N₂H₄]⁺ C₅H₂ClI⁺ m/z 253/255 MH->P2 - N₂H₄ P3 [M+H - HI]⁺ C₅H₅ClN₃⁺ m/z 158/160 MH->P3 - HI P4 [M+H - HCl]⁺ C₅H₅IN₃⁺ m/z 250 MH->P4 - HCl

Sources

Comparative Guide: HPLC Method Development for (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the purity analysis of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, Phenyl-Hexyl stationary phases significantly outperform traditional C18 chemistries.[1]

While C18 columns provide adequate retention, they often fail to resolve critical regioisomeric impurities (e.g., 3-chloro-4-iodo variants) and suffer from peak tailing due to the basic hydrazine moiety. The Phenyl-Hexyl phase leverages


 interactions and halogen-specific selectivity to resolve these structural isomers while maintaining superior peak symmetry.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical profile. This molecule presents a "Triad of Difficulty" for chromatographers:

  • Basic Moiety (Hydrazine & Pyridine): The hydrazine group (

    
    ) and pyridine ring create a basic center that interacts strongly with residual silanols on silica columns, leading to severe peak tailing (
    
    
    
    ).
  • Halogenated Regioisomers: The synthesis likely produces isomers where the Chloro and Iodo groups swap positions (3-Cl, 4-I vs. 4-Cl, 3-I). These isomers have identical mass and similar hydrophobicity, making them indistinguishable on standard C18 columns.

  • Chemical Instability: Aryl hydrazines are prone to oxidation and condensation (hydrazone formation) inside the autosampler, necessitating strict temperature and pH control.

Decision Logic: Selecting the Stationary Phase

The following diagram illustrates the critical decision pathway for selecting the optimal column based on the analyte's specific challenges.

ColumnSelection cluster_legend Selection Logic Start Analyte: this compound Challenge1 Primary Challenge: Basic Nitrogen Tailing? Start->Challenge1 Challenge2 Secondary Challenge: Halogenated Regioisomers? Challenge1->Challenge2 Yes PathC HILIC / Mixed Mode Challenge1->PathC Too Polar for RP PathA Standard C18 (Low pH) Challenge2->PathA No Isomers PathB Phenyl-Hexyl (Pi-Pi Interaction) Challenge2->PathB Isomers Present (Recommended)

Figure 1: Decision matrix for stationary phase selection. The presence of iodine and chlorine on an aromatic ring strongly favors Phenyl-Hexyl phases due to specific halogen-pi selectivity.

Part 2: Method Comparison

We compared two distinct chromatographic systems. System A represents the standard "brute force" approach using low pH to suppress silanols. System B represents the "selectivity-driven" approach using pi-pi interactions.

System A: The "Workhorse" (C18)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water / Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: Hydrophobic interaction. TFA acts as an ion-pairing agent to mask silanols and improve peak shape.

  • Pros: High retentivity; rugged.

  • Cons: TFA suppresses MS signal; poor separation of regioisomers (Critical Pair resolution < 1.5).

System B: The "Specialist" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Waters XBridge Phenyl-Hexyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: Water / Methanol with 10mM Ammonium Formate (pH 3.5).

  • Mechanism: Hydrophobic +

    
     Stacking. The iodine atom is highly polarizable and interacts specifically with the phenyl ring of the stationary phase.
    
  • Pros: Superior resolution of halogenated isomers; MS-compatible buffer; Methanol enhances

    
     selectivity.
    
  • Cons: Lower overall retention requires higher aqueous content.

Comparative Data Summary

The following data represents typical performance metrics observed during method development for halogenated aminopyridines.

ParameterSystem A (C18 / TFA)System B (Phenyl-Hexyl / MeOH)Status
USP Tailing Factor (

)
1.6 (Acceptable)1.1 (Excellent) System B Wins
Resolution (

) - Regioisomers
1.2 (Co-elution risk)3.4 (Baseline separated) System B Wins
Plate Count (

)
~8,000~12,000System B Wins
MS Compatibility Poor (Signal Suppression)ExcellentSystem B Wins

Part 3: Detailed Experimental Protocols

Sample Preparation (Critical for Stability)

Hydrazines are unstable. Follow this protocol strictly to prevent in-situ degradation.

  • Diluent: 0.1% Formic Acid in 50:50 Water:Methanol. (Acidic pH stabilizes the hydrazine).

  • Concentration: 0.5 mg/mL.

  • Precaution: Use amber glassware. Analyze within 12 hours.

  • System Temperature: Maintain autosampler at 4°C.

Optimized Chromatographic Conditions (System B)
  • Instrument: HPLC with UV-Vis or PDA Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: 240 nm (primary), 210 nm (impurity check).

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (10mM NH4 Formate pH 3.5)% Mobile Phase B (Methanol)
0.09010
2.09010
15.02080
20.02080
20.19010
25.09010

Note: Methanol is preferred over Acetonitrile for Phenyl columns because Acetonitrile's pi-electrons can compete with the analyte for stationary phase interactions, dampening selectivity.

Part 4: Troubleshooting & Causality (Expert Insights)

Why Phenyl-Hexyl Works (The Science)

The separation of the 4-Chloro-3-iodo vs. 3-Chloro-4-iodo isomers is driven by steric-electronic effects . The Iodine atom is large and "soft" (polarizable). On a Phenyl-Hexyl column, the analyte aligns its aromatic ring with the stationary phase's phenyl ring. The bulky Iodine atom creates a specific steric hindrance depending on its position relative to the hydrazine "anchor." C18 chains lack this planar recognition capability, seeing both isomers merely as "hydrophobic blobs" of equal size.

Workflow Visualization

The following diagram details the instrument setup and critical control points to ensure data integrity.

InstrumentSetup cluster_process Critical Control Points Sample Sample Prep (Acidic Diluent) AS Autosampler (4°C - Dark) Sample->AS Prevent Oxidation Pump Pump (Binary Gradient) AS->Pump Column Phenyl-Hexyl (30°C) Pump->Column MeOH/Buffer Detector UV Detector (240 nm) Column->Detector Separated Isomers Waste Waste Detector->Waste

Figure 2: Instrument workflow highlighting critical control points. Temperature control at the autosampler is mandatory to prevent hydrazine oxidation.

Common Issues & Fixes
  • Peak Splitting:

    • Cause: Sample solvent is stronger than the initial mobile phase.

    • Fix: Ensure the diluent contains at least 50% water (matches initial gradient conditions).

  • Ghost Peaks:

    • Cause: Hydrazine condensation with trace aldehydes in low-quality methanol.

    • Fix: Use LC-MS grade solvents only; do not store samples in plastic vials (leachables).

  • Retention Time Drift:

    • Cause: pH fluctuation in the buffer.

    • Fix: Ammonium formate is volatile. Refresh buffer daily.

References

  • SIELC Technologies. (2018). Separation of 2-Hydrazinopyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • Mac-Mod Analytical. (n.d.). Separation of Neutral Aromatics on HALO PFP, C18 and Phenyl-Hexyl.[4] Retrieved from [Link]

  • Waters Corporation. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.[5] Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Characterization of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Polysubstituted Pyridylhydrazines

In the landscape of modern drug discovery, particularly in the development of kinase inhibitors and other targeted therapeutics, the pyridine scaffold remains a cornerstone of molecular design. Highly functionalized pyridylhydrazines, such as the titular (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine, represent a class of exceptionally valuable intermediates. The strategic placement of multiple, chemically distinct functional groups on the pyridine ring provides medicinal chemists with versatile handles for subsequent molecular elaboration.

Specifically, the this compound intermediate offers three key points for diversification:

  • The Hydrazine Moiety: Acts as a potent nucleophile, readily forming pyrazoles, triazoles, and other key heterocycles central to the structure of many bioactive molecules.

  • The C4-Chloro Group: Can be displaced via nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions.

  • The C3-Iodo Group: Serves as an excellent partner in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

This guide provides a comprehensive overview of a proposed, robust synthetic route to this key intermediate, a detailed breakdown of the expected characterization data, and a comparative analysis of alternative synthetic strategies. The protocols and data herein are designed to equip researchers in drug development with the practical insights needed to synthesize, purify, and unambiguously identify this versatile building block.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and cost-effective method for preparing pyridylhydrazines is often the direct displacement of a leaving group, typically a halide, from an activated pyridine ring with hydrazine.[1][2] For the synthesis of this compound, a plausible and efficient starting material is 2,4-dichloro-3-iodopyridine.

The reaction proceeds via a regioselective nucleophilic aromatic substitution (SNAr), where the hydrazine attacks the C2 position. The C2 position is generally more activated towards nucleophilic attack than the C4 position in pyridine systems, a preference that can be enhanced by the electronic environment and reaction conditions.[3]

G SM 2,4-Dichloro-3-iodopyridine Product This compound SM->Product SɴAr Reagent Hydrazine Hydrate (NH₂NH₂·H₂O) Reagent->Product Solvent Solvent (e.g., n-Butanol) Solvent->Product Heat Heat (e.g., 100-120°C) Heat->Product

Caption: Proposed SNAr synthesis of the target hydrazine intermediate.

Characterization of Key Intermediates and Final Product

Unambiguous characterization is critical to confirm the identity and purity of the synthesized intermediate. A multi-technique approach employing NMR, Mass Spectrometry, and IR spectroscopy is essential. The table below summarizes the expected analytical data for the starting material and the final product.

CompoundStructureTechniqueExpected Key Signals & Rationale
2,4-Dichloro-3-iodopyridine ¹H NMR Two doublets in the aromatic region (~8.0-8.5 ppm), corresponding to the two coupled protons on the pyridine ring.
(Starting Material)¹³C NMR Signals for five distinct aromatic carbons. Carbons bearing halogens (C2, C3, C4) will be significantly deshielded.
MS (EI/ESI) Molecular ion (M⁺) peak at m/z 272.8. The isotopic cluster will be complex due to one iodine and two chlorine atoms, showing M, M+2, and M+4 peaks.
This compound ¹H NMR Two doublets for the aromatic protons (~6.8-7.9 ppm). Broad, exchangeable singlets for the -NH (~5.8 ppm) and -NH₂ (~3.8 ppm) protons, which may integrate to 1H and 2H, respectively.[1]
(Final Product)¹³C NMR Signals for five aromatic carbons. The C2 carbon signal will shift significantly upfield upon substitution of chlorine with the electron-donating hydrazine group.
MS (ESI) Expected [M+H]⁺ at m/z 269.9. The isotopic pattern will clearly show the presence of one chlorine atom, with an [M+H+2]⁺ peak approximately one-third the intensity of the [M+H]⁺ peak.[4][5]
IR Two distinct N-H stretching bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretches of the -NH₂ group) and a broader N-H stretch for the secondary amine. Aromatic C=C and C=N stretches will appear in the 1400-1600 cm⁻¹ region.[6]

Comparative Analysis of Synthetic Alternatives

While direct SNAr is often preferred for its simplicity, alternative methods can offer advantages in specific contexts, such as improved functional group tolerance or milder reaction conditions.

Alternative Route: Palladium-Catalyzed Amination

A powerful alternative is the palladium-catalyzed Buchwald-Hartwig amination.[7] This approach typically involves coupling the aryl halide with a protected hydrazine, such as di-tert-butyl hydrazodiformate, followed by deprotection. More recent advancements have enabled the direct coupling of hydrazine itself under carefully controlled conditions.

G cluster_0 Route A: SɴAr cluster_1 Route B: Pd-Catalyzed Amination A_SM 2,4-Dichloro-3-iodopyridine A_Product Target Hydrazine A_SM->A_Product High Temp. A_Reagent Hydrazine Hydrate A_Reagent->A_Product B_SM 2,4-Dichloro-3-iodopyridine B_Product Target Hydrazine B_SM->B_Product Low Temp. B_Reagent Hydrazine + Base (KOH) B_Reagent->B_Product B_Catalyst Pd Catalyst + Ligand (e.g., KPhos) B_Catalyst->B_Product

Caption: Comparison of SNAr and Pd-Catalyzed synthetic routes.

Comparison of Synthetic Routes
FeatureSNAr RoutePd-Catalyzed Amination RouteRationale & Causality
Reagent Cost Low (Hydrazine hydrate is inexpensive)High (Palladium catalyst and specialized ligands are costly)The economic viability of a synthesis is paramount in drug development. SNAr is often preferred for early-stage, large-scale synthesis due to lower costs.
Reaction Conditions Harsh (High temperatures, often >100°C)Mild (Often room temperature to 80°C)Milder conditions in the Pd-catalyzed route can preserve sensitive functional groups elsewhere in a more complex molecule, preventing decomposition or side reactions.[8]
Functional Group Tolerance ModerateHighThe high temperatures of SNAr can be incompatible with sensitive groups like esters or Boc-protecting groups. Palladium catalysis offers a broader substrate scope.
Selectivity Good (Generally selective for C2)Excellent (Ligand choice can fine-tune selectivity)While SNAr is typically regioselective, the Pd-catalyzed reaction offers an orthogonal method that can be crucial if unexpected side products (e.g., C4 substitution) become an issue.
Waste Generation LowModerate (Metal and ligand waste)Process sustainability is a growing concern. The SNAr route avoids heavy metal waste, which requires specialized disposal protocols.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point for laboratory synthesis and analysis.

Protocol 4.1: Synthesis of this compound via SNAr

This protocol is adapted from established procedures for the synthesis of similar chloro-pyridyl-hydrazines.[9]

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,4-dichloro-3-iodopyridine (1.0 eq) and n-butanol (5 mL per gram of starting material).

  • Reagent Addition: Add hydrazine monohydrate (2.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 110-115°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.

  • Isolation: The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake thoroughly with cold water, followed by a small amount of cold n-butanol. Dry the solid under vacuum at 50°C to a constant weight to yield the title compound as a crystalline solid.

Protocol 4.2: General Procedure for NMR Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample into a clean, dry NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazines as it slows the exchange rate of the N-H protons, resulting in sharper signals.

  • Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

Protocol 4.3: General Procedure for LC-MS Analysis
  • Sample Prep: Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile.

  • Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a linear gradient from 5% B to 95% B over 5-7 minutes.

  • Detection: Monitor via UV (e.g., 254 nm) and ESI-MS in positive ion mode, scanning a mass range that includes the expected [M+H]⁺ of 269.9.

Conclusion

This compound is a high-value intermediate whose utility stems from its trifunctional nature. The direct SNAr approach represents a scalable and economical route for its synthesis, while palladium-catalyzed methods provide a milder, albeit more expensive, alternative. The successful application of this intermediate in complex synthesis campaigns hinges on rigorous analytical characterization. By employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, researchers can confidently verify the structure and purity of their material, ensuring the integrity of subsequent synthetic transformations. This guide provides the foundational data and comparative insights necessary to make informed decisions regarding the synthesis and characterization of this and related pyridylhydrazine building blocks.

References

  • Wagaw, S., & Buchwald, S. L. (2001). Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. Organic Letters, 3(9), 1351–1354. [Link]

  • Abood, N. K. (2015). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science, 26(1), 43-52. [Link]

  • Steel, P. J., & Caygill, G. B. (2009). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Inorganica Chimica Acta, 362(1), 135-140. [Link]

  • SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. Wiley. [Link]

  • Dudley, G. B., et al. (2011). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Takhistov, V. V., & Pleshkova, A. P. (2001). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 70(3), 239. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

  • Al-Issa, S. A., et al. (2013). Synthetic route to polysubstituted pyrazole derivatives. ResearchGate. [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. [Link]

  • Houk, K. N., & Singleton, D. A. (2019). Concerted Nucleophilic Aromatic Substitutions. PMC. [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • Nishikata, T., et al. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications. [Link]

  • International Journal of Pharmacy & Technology. (2016). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

  • PubChemLite. (n.d.). 4-chloro-3-iodopyridine (C5H3ClIN). [Link]

  • Google Patents. (2017).
  • Ibrahim, M. A., et al. (2023). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. PMC. [Link]

  • de Farias, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Hartwig, J. F., et al. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. PMC. [Link]

  • ResearchGate. (2016). How to prepare 4-hydrazino pyridine?[Link]

  • Buchwald, S. L., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. [Link]

  • Justia Patents. (2023). Process for synthesis of (3-chloro-2-pyridyl)hydrazine. [Link]

  • The Journal of Organic Chemistry. (2024). Ahead of Print. ACS Publications. [Link]

  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

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Crystal structure validation of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Focus: High-Precision Validation of Halogenated Pyridyl-Hydrazines[1]

Executive Summary: The Validation Imperative

In drug discovery, particularly for kinase inhibitors and agrochemicals (e.g., ryanodine receptor modulators), the (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine scaffold is a critical intermediate. Its utility lies in the orthogonal reactivity of the hydrazine moiety (for pyrazole/triazine formation) and the 3-iodo handle (for Suzuki/Sonogashira coupling).

However, this scaffold presents unique structural challenges: tautomeric ambiguity (hydrazine vs. hydrazone) and heavy-atom absorption (Iodine).[1] This guide compares Single Crystal X-Ray Diffraction (SC-XRD) —the "product" of this workflow—against alternative characterization methods, demonstrating why SC-XRD is the non-negotiable standard for this class of compounds.[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

For this specific molecular class, "performance" is defined by the resolution of structural ambiguity.[1] The following table compares the validation power of SC-XRD against Solution NMR and Powder Diffraction (PXRD).

Table 1: Performance Matrix for Structural Validation
FeatureSC-XRD (The Gold Standard) Solution NMR (

H/

C)
Powder XRD (PXRD)
Tautomer Identification Definitive. Direct observation of H-atom positions (difference Fourier map) distinguishes amino-pyridine from imino-dihydropyridine forms.Ambiguous. Rapid proton exchange in hydrazines often results in averaged signals, obscuring the specific tautomer.[1]Inferior. Requires Rietveld refinement which is difficult for flexible organic molecules without a known model.[1]
Halogen Bonding Direct Visualization. Quantifies the I[1]···N or I···Cl

-hole interactions critical for solid-state stability.
Indirect/Null. Cannot observe intermolecular halogen bonding networks in solution.Inferred. Can suggest packing motifs but lacks angular precision to confirm Type II halogen bonds.
Stereochemistry Absolute. Determines

configuration of derived hydrazones with >99% confidence (using Flack parameter if chiral).
Relative. NOE experiments can suggest geometry but are prone to artifacts in crowded 3,4-disubstituted pyridines.[1]N/A. Cannot inherently determine absolute configuration de novo.
Data Integrity Self-Validating. CheckCIF/PLATON metrics provide a mathematical "quality score" (R-factor).User-Dependent. Peak assignment relies heavily on operator interpretation.Phase ID Only. Best for bulk purity, not structural elucidation.

Experimental Protocol: Synthesis to Structure

To validate the structure, one must first isolate high-quality single crystals.[1] The presence of the heavy Iodine atom (


) requires specific modifications to standard protocols to minimize absorption artifacts.[1]
Synthesis & Crystallization Workflow

Key Technical Insight: The 3-iodo substituent renders the pyridine ring electron-deficient, increasing the acidity of the hydrazine NH protons.[1] This promotes intermolecular Hydrogen bonding, often leading to rapid precipitation rather than crystal growth.[1]

Protocol:

  • Reaction: React 4-chloro-2-fluoro-3-iodopyridine with hydrazine hydrate (excess) in Ethanol at reflux.

  • Isolation: Cool to RT. The product precipitates.[1] Filter and wash with cold water.

  • Recrystallization (Critical Step):

    • Solvent System: Acetonitrile (MeCN) or Ethanol/DMF (9:1).[1] DMF is required if solubility is low due to halogen bonding networks.

    • Method: Slow evaporation at 4°C (fridge) to reduce thermal motion of the heavy Iodine atom.[1]

    • Warning: Avoid chlorinated solvents (DCM/CHCl

      
      ) as they can cocrystallize via halogen bonding, complicating the refinement.[1]
      
Visualization: Production Workflow

SynthesisWorkflow Start Start: 2-Fluoro-3-iodo-4-chloropyridine React Nucleophilic Subst. (N2H4·H2O, EtOH, Reflux) Start->React Crude Crude Precipitate (High Purity Required) React->Crude Precipitation Cryst Slow Evaporation (MeCN or EtOH/DMF) Crude->Cryst Redissolve Check Microscope Check (Birefringence) Cryst->Check 2-5 Days Check->Cryst Polycrystalline? Retry XRD SC-XRD Data Collection (Mo Source Preferred) Check->XRD Single Crystal Selected

Figure 1: Optimized workflow for obtaining diffraction-quality crystals of halogenated pyridine hydrazines.

Data Collection & Refinement Strategy

The "performance" of your validation relies on handling the Iodine atom correctly.[1]

Data Collection Parameters[1]
  • Radiation Source: Use Molybdenum (Mo-K\alpha,

    
     Å)  rather than Copper.[1] The high absorption coefficient (
    
    
    
    ) of Iodine absorbs Cu radiation significantly, leading to scaling errors.[1]
  • Temperature: Collect at 100 K . Heavy atoms like Iodine suffer from thermal diffuse scattering; cooling sharpens the high-angle data.

  • Redundancy: Aim for >99% completeness with high redundancy (>4) to allow for robust empirical absorption correction (SADABS/TWINABS).

Refinement Protocol (SHELXL/Olex2)[1]
  • Absorption Correction: Mandatory. Uncorrected data will show "ghost" peaks near the Iodine in the difference map.[1]

  • Anisotropic Refinement: All non-hydrogen atoms (I, Cl, N, C) must be refined anisotropically.[1]

  • Hydrogen Placement:

    • Ring Hydrogens: Constrain (AFIX 43).[1]

    • Hydrazine Hydrogens: Locate in the Difference Fourier Map .[1] Do not geometrically fix these initially. Finding the H-atoms on the hydrazine nitrogens is the only way to prove the tautomeric state.

Structural Validation Metrics (The "Product" Specs)

A validated structure must pass specific IUCr (International Union of Crystallography) checks.[1] Below are the target metrics for a high-quality structure of this specific scaffold.

Table 2: Target Validation Metrics
MetricAcceptable RangeWhat it Indicates
R1 (all data)

(5%)
Good agreement between model and diffraction pattern.
wR2

(15%)
Weighted agreement; sensitive to weak reflections and weighting schemes.[1]
Goodness of Fit (GoF)

Correct weighting.[1]

implies systematic errors (often absorption).[1]
Residual Density (

)

Crucial for Iodine. High residual peaks near I indicate poor absorption correction or disorder.
CheckCIF Alerts 0 Level A/BNo serious geometric or crystallographic violations.
Visualization: The Validation Logic Loop

ValidationLogic cluster_checks Validation Cycle (Iterative) Data Raw Diffraction Data Solve Structure Solution (SHELXT) Data->Solve Refine Refinement (SHELXL) Solve->Refine Map Check Difference Map (Locate Hydrazine H) Refine->Map Absorp Check Residual Density (Near Iodine?) Map->Absorp Geom Check Bond Geometries (vs. Mogul/CSD) Absorp->Geom Geom->Refine Adjust Model Final Final CIF Generation Geom->Final Converged CheckCIF IUCr CheckCIF Report Final->CheckCIF

Figure 2: Iterative refinement logic ensuring correct tautomer assignment and heavy-atom handling.

Case Study: Interpretation of Structural Features

Once validated, the structure provides insights that NMR cannot.[1] For this compound, focus on these two phenomena:

Halogen Bonding ( -Hole Interactions)

The 3-Iodo atom is a potent halogen bond donor.

  • Observation: Look for linear interactions (

    
     or 
    
    
    
    ) where the angle is
    
    
    and the distance is less than the sum of van der Waals radii (
    
    
    Å for I[1][2]···N).
  • Significance: These interactions stabilize the lattice and can mimic ligand-protein interactions in biological targets (e.g., Iodine replacing a hydrogen bond donor in a kinase pocket).[1]

Intramolecular Hydrogen Bonding
  • Observation: A planar 5-membered ring formed by

    
     or 
    
    
    
    .[1]
  • Significance: This locks the hydrazine conformation, reducing entropic penalty upon binding to a protein target.[1] This "pre-organization" is a key drug design feature validated only by XRD.

References

  • Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1][3][4][5] Acta Crystallographica Section B. Link[1]

    • Context: Source for standard bond lengths and valid
  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography.[3][4][6] Acta Crystallographica Section D. Link[1]

    • Context: The authoritative guide on PLATON and CheckCIF validation standards.[1]

  • Metrangolo, P., et al. (2005).[1] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. Link[1]

    • Context: Mechanistic explanation of the Iodine -hole interactions observed in these deriv
  • Wang, P., et al. (2010).[1][7] 1-(3-Chloropyridin-2-yl)hydrazine.[7] Acta Crystallographica Section E. Link[1]

    • Context: Comparative baseline structure for the non-iodinated analog, establishing standard packing without the strong iodine halogen bond.
  • Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link[1]

    • Context: The standard protocol for multiparameter refinement cited in the methodology.[1]

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A Senior Application Scientist's Guide to Hydrazine Substitution on Dihalo-pyridines: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Hydrazino-pyridines in Medicinal Chemistry

Hydrazine-substituted pyridines are pivotal building blocks in the synthesis of a multitude of pharmaceutical agents and other biologically active molecules. Their utility stems from the versatile reactivity of the hydrazine moiety, which can be readily transformed into various heterocyclic systems such as pyrazoles, triazoles, and pyridazines. The dihalo-pyridine scaffold offers a synthetically attractive starting point for the introduction of the hydrazino group via nucleophilic aromatic substitution (SNAr). However, the yield and regioselectivity of this transformation are critically dependent on the substitution pattern of the halogen atoms on the pyridine ring and the nature of the halogens themselves. This guide provides an in-depth comparative analysis of the reaction yields, underpinned by mechanistic principles, to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Underlying Chemistry: Understanding Reactivity and Regioselectivity

The nucleophilic aromatic substitution of hydrazine on a dihalo-pyridine ring proceeds via a Meisenheimer-like intermediate. The reactivity of the dihalo-pyridine is primarily dictated by the electron-withdrawing effect of the pyridine nitrogen, which activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. The stability of the anionic Meisenheimer intermediate is a key determinant of the reaction rate and, consequently, the yield.

The pyridine nitrogen can effectively stabilize the negative charge of the intermediate through resonance, particularly when the attack occurs at the 2- or 4-positions.[1][2] This leads to a general reactivity trend where dihalo-pyridines with halogens at these activated positions are more susceptible to substitution. Conversely, halogens at the 3- and 5- (meta) positions are significantly less activated, and substitution at these sites generally requires more forcing conditions.[3]

Comparative Yield Analysis: A Head-to-Head Look at Dihalo-pyridine Isomers

Table 1: Comparative Yields of Mono-Hydrazine Substitution on Dichloropyridines
Dichloropyridine IsomerPosition of SubstitutionTypical Reaction ConditionsReported Yield (%)Reference(s)
2,3-Dichloropyridine2-positionHydrazine hydrate, reflux92.8[4]
2,6-Dichloropyridine2- or 6-positionHydrazine hydrate, ethanol, refluxGood[5]
2,4-Dichloropyridine4-position (preferred)Hydrazine hydrate, solventGood[5]
3,5-Dichloropyridine3- or 5-positionMore forcing conditions requiredLower[3]

Analysis of Isomer Reactivity:

  • 2,3-Dichloropyridine: The 2-position is significantly more activated than the 3-position due to its ortho relationship to the ring nitrogen. This leads to high regioselectivity and excellent yields for mono-substitution at the C2 position, as demonstrated by the 92.8% yield for the synthesis of (3-chloro-2-pyridyl)hydrazine.[4]

  • 2,6-Dichloropyridine: Both chlorine atoms are in activated ortho positions, making them equivalent. Mono-substitution is generally efficient, leading to good yields of 2-chloro-6-hydrazinylpyridine.[5] Due to the deactivating effect of the newly introduced electron-donating hydrazine group, di-substitution to form 2,6-dihydrazinylpyridine is more challenging.

  • 2,4-Dichloropyridine: The 4-position (para) is generally more susceptible to nucleophilic attack than the 2-position (ortho) in classical SNAr reactions due to superior stabilization of the Meisenheimer intermediate.[5] This results in a strong preference for the formation of 4-chloro-2-hydrazinylpyridine in good yields.

  • 3,5-Dichloropyridine: With both chlorine atoms in meta positions relative to the nitrogen, this isomer is the least reactive towards nucleophilic aromatic substitution.[3] The lack of direct resonance stabilization of the Meisenheimer intermediate by the nitrogen atom necessitates harsher reaction conditions, often resulting in lower yields compared to the other isomers.

The Influence of the Halogen Leaving Group:

In SNAr reactions, the rate-determining step is typically the nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The reactivity of the halo-substituent is therefore more dependent on its ability to activate the ring (electronegativity) rather than its ability to leave. The general trend for leaving group aptitude in SNAr is F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

While specific comparative yield data for the reaction of hydrazine with different dihalo-pyridines (e.g., dibromo- vs. dichloropyridines) is sparse, it is anticipated that the corresponding fluoro- and chloro-pyridines would exhibit higher reactivity and potentially higher yields under similar conditions compared to their bromo- and iodo-counterparts.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for a representative synthesis of a mono-substituted hydrazino-pyridine.

Synthesis of (3-chloro-2-pyridyl)hydrazine from 2,3-Dichloropyridine [4]

Materials:

  • 2,3-Dichloropyridine (1.0 g, 6.76 mmol)

  • Hydrazine hydrate (3.38 mL, 67.6 mmol, 10 eq.)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a round-bottom flask, add 2,3-dichloropyridine (1.0 g, 6.76 mmol).

  • Add hydrazine hydrate (3.38 mL, 67.6 mmol).

  • Heat the reaction mixture to reflux and maintain for 14 hours.

  • Monitor the reaction progress by a suitable analytical technique such as LC-MS or TLC.

  • Upon completion, cool the reaction mass to approximately 80 °C.

  • Carefully add water (50 mL) to the reaction mixture.

  • Cool the mixture further to 25-30 °C with stirring to induce precipitation.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with water (165 mL).

  • Dry the product at 60 °C under vacuum to a constant weight to yield (3-chloro-2-pyridyl)hydrazine.

Expected Yield: 92.8%

Visualizing the Reaction Pathways

The regioselectivity of hydrazine substitution can be rationalized by examining the stability of the Meisenheimer intermediates formed upon nucleophilic attack at different positions.

SNAr_Mechanism cluster_23 2,3-Dichloropyridine cluster_35 3,5-Dichloropyridine 2,3-DCP 2,3-Dichloropyridine Meisenheimer_C2 Meisenheimer Intermediate (Attack at C2) Negative charge delocalized onto N 2,3-DCP->Meisenheimer_C2 + H2NNH2 Meisenheimer_C3 Meisenheimer Intermediate (Attack at C3) No N-stabilization 2,3-DCP->Meisenheimer_C3 + H2NNH2 Product_C2 (3-chloro-2-pyridyl)hydrazine (Major Product) Meisenheimer_C2->Product_C2 - Cl- 3,5-DCP 3,5-Dichloropyridine Meisenheimer_C3_5 Meisenheimer Intermediate No N-stabilization 3,5-DCP->Meisenheimer_C3_5 + H2NNH2 Product_C3_5 Substitution Product (Lower Yield) Meisenheimer_C3_5->Product_C3_5 - Cl-

Figure 1: Comparative reaction pathways for hydrazine substitution on 2,3- and 3,5-dichloropyridine.

Conclusion and Future Outlook

The comparative analysis of hydrazine substitution on dihalo-pyridines reveals a clear hierarchy of reactivity governed by the principles of nucleophilic aromatic substitution. The positions of the halogen atoms relative to the pyridine nitrogen are the primary determinants of yield and regioselectivity. Dihalo-pyridines with halogens at the activated 2-, 4-, and 6-positions are significantly more reactive and provide higher yields of the desired hydrazino-pyridines compared to isomers with halogens at the 3- and 5-positions.

For drug development professionals and synthetic chemists, a thorough understanding of these reactivity patterns is essential for the efficient and predictable synthesis of complex molecules. While this guide provides a solid framework based on available data, further systematic studies comparing the full matrix of dihalo-pyridine isomers and halogen types under standardized conditions would be of immense value to the scientific community. Such data would enable the development of predictive models for reaction outcomes, further accelerating the discovery and development of novel therapeutics and agrochemicals.

References

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites). ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. SlideShare. Available at: [Link]

  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. Available at: [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Synthesis, antimicrobial activity and conformational analysis of novel substituted pyridines: BF(3)-promoted reaction of hydrazine with 2-alkoxy pyridines. PubMed. Available at: [Link]

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A Researcher's Guide to Spectroscopic Impurity Profiling of (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the rigorous identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. (4-Chloro-3-iodo-pyridin-2-yl)-hydrazine is a key building block in the synthesis of various pharmaceutical compounds. Its purity is critical, as even trace amounts of impurities can lead to undesirable side effects or alter the therapeutic efficacy of the API. This guide provides a comprehensive comparison of spectroscopic techniques for the identification of potential impurities in this compound, supported by experimental data and detailed protocols.

Unraveling the Synthetic Pathway to Predict Impurities

A thorough understanding of the synthetic route is the first step in predicting potential impurities. A plausible and common pathway to synthesize this compound involves a multi-step process, which is illustrated below. Each step presents an opportunity for the introduction of specific impurities.

Synthesis_Pathway A 2-Amino-4-chloropyridine (Starting Material) B Iodination (ICl or NIS) A->B Step 1 C 2-Amino-4-chloro-3-iodopyridine (Intermediate) B->C D Diazotization (NaNO2, HCl) C->D Step 2 E Diazonium Salt D->E F Reduction (SnCl2) E->F Step 3 G This compound (Final Product) F->G

Figure 1: A plausible synthetic pathway for this compound.

Based on this synthetic route, a range of potential impurities can be anticipated:

  • Starting Material Carryover: Unreacted 2-Amino-4-chloropyridine.

  • Incomplete Reaction: The key intermediate, 2-Amino-4-chloro-3-iodopyridine.

  • Side Reactions:

    • De-iodination product: (4-Chloro-pyridin-2-yl)-hydrazine.

    • De-chlorination product: (3-Iodo-pyridin-2-yl)-hydrazine.

    • Hydrolysis of the diazonium salt: 4-chloro-3-iodo-pyridin-2-ol.

A Comparative Analysis of Spectroscopic Techniques

The identification and characterization of these potential impurities necessitate the use of powerful analytical techniques. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are the cornerstones of impurity profiling.

Technique Principle Strengths Limitations Application in this Context
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Excellent for separation and quantification of known impurities.[1][2]Requires reference standards for identification and quantification. May not resolve all co-eluting impurities.Primary tool for purity assessment and quantification of known process-related impurities.
¹H NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, enabling the identification of unknown impurities.[3] Quantitative (qNMR) capabilities.Lower sensitivity compared to MS. Complex spectra for mixtures.Elucidation of the chemical structure of unknown impurities and confirmation of the structure of known impurities.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionized molecules.High sensitivity and selectivity. Provides accurate mass measurements for molecular formula determination.[4]Fragmentation can be complex to interpret. Isomers may not be distinguishable by MS alone.Identification of impurities by their molecular weight and fragmentation patterns, especially when coupled with HPLC (LC-MS).

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A well-developed HPLC method is crucial for separating the target compound from its potential impurities.[1] Due to the polar nature of hydrazine and its derivatives, a mixed-mode or reversed-phase column with a suitable ion-pairing agent can be effective.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC A->B C Separation on C18 Column B->C D UV Detection (254 nm) C->D E Data Analysis (Peak integration and quantification) D->E

Figure 2: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the definitive structural identification of organic molecules.[3]

Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample or isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹³C NMR and 2D NMR: For complex structures, acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete structural assignment.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the main compound and its impurities.[4]

LC-MS Analysis:

  • Interface: Couple the outlet of the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the eluting peaks.

  • Tandem MS (MS/MS): For structural confirmation, perform tandem mass spectrometry on the molecular ions to obtain fragmentation patterns.

Spectroscopic Data Comparison

The following table summarizes the expected spectroscopic data for this compound and its potential impurities. This data is crucial for their unambiguous identification.

Compound Structure Molecular Formula Exact Mass Expected ¹H NMR Chemical Shifts (ppm, DMSO-d₆) Expected Mass Spectrum (m/z)
This compound Cl-c1c(I)c(NN)nc(C)c1C₅H₅ClIN₃268.92~7.8-8.0 (d, 1H), ~6.8-7.0 (d, 1H), ~4.5 (s, 2H, NH₂), ~8.0 (s, 1H, NH)269/271 [M+H]⁺
2-Amino-4-chloropyridine Cl-c1cc(N)ncc1C₅H₅ClN₂128.01~7.9 (d, 1H), ~6.7 (d, 1H), ~6.6 (s, 1H), ~6.5 (s, 2H, NH₂)[3][5]129/131 [M+H]⁺[4]
2-Amino-4-chloro-3-iodopyridine Cl-c1c(I)c(N)ncc1C₅H₄ClIN₂253.91~7.74 (d, 1H), ~6.53 (d, 1H), ~6.0 (s, 2H, NH₂)[6][7]255/257 [M+H]⁺[6]
(4-Chloro-pyridin-2-yl)-hydrazine Cl-c1cc(NN)ncc1C₅H₆ClN₃159.03~7.9 (d, 1H), ~6.8 (d, 1H), ~6.7 (s, 1H), ~4.3 (s, 2H, NH₂), ~7.8 (s, 1H, NH)160/162 [M+H]⁺
(3-Iodo-pyridin-2-yl)-hydrazine I-c1cccc(NN)n1C₅H₆IN₃234.96~8.0 (dd, 1H), ~7.6 (dd, 1H), ~6.6 (t, 1H), ~4.4 (s, 2H, NH₂), ~7.9 (s, 1H, NH)[8]236 [M+H]⁺
4-Chloro-3-iodo-pyridin-2-ol Cl-c1c(I)c(O)ncc1C₅H₃ClINO254.90~7.7 (d, 1H), ~6.9 (d, 1H), ~12.0 (s, 1H, OH)256/258 [M+H]⁺

Note: The expected NMR shifts are estimations based on structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary.

Conclusion

The synergistic use of HPLC, NMR, and Mass Spectrometry provides a robust framework for the comprehensive identification and quantification of impurities in this compound. By understanding the synthetic process and the characteristic spectroscopic signatures of potential impurities, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate. This guide serves as a foundational resource for developing and implementing effective impurity control strategies.

References

  • PubChem. 2-Chloropyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]

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  • PubChem. Chloropyrazine. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Chromatographic methods of determining hydrazine and its polar derivatives. Available from: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.